molecular formula C12H14N2S B2437126 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine CAS No. 953732-52-0

4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2437126
CAS No.: 953732-52-0
M. Wt: 218.32
InChI Key: IRROOFDKQPHXMI-UHFFFAOYSA-N
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Description

4-Phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine (CAS 953732-52-0) is a high-purity small molecule featuring the privileged 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and oncology drug discovery . The 2-aminothiazole core is a fundamental component in several clinically applied anticancer agents, such as the kinase inhibitors dasatinib and alpelisib, underscoring its high value in developing targeted therapies . This specific compound, with its phenyl and isopropyl substituents, serves as a versatile chemical building block for the design and synthesis of novel bioactive molecules. In research settings, derivatives based on the 2-aminothiazole framework have demonstrated potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . The structural motif is known to interact with diverse oncogenic targets, functioning as an inhibitor for enzymes such as kinase, tubulin polymerase, and HDAC . Recent studies in 2025 continue to highlight thiazole-conjugated compounds as potent cytotoxic agents, further validating the ongoing relevance of this chemotype in anticancer research . This product is intended for research purposes only, specifically for use as a reference standard or as a synthetic intermediate in the development of novel therapeutic candidates. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption.

Properties

IUPAC Name

4-phenyl-5-propan-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8(2)11-10(14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRROOFDKQPHXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953732-52-0
Record name 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine
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Foundational & Exploratory

Technical Whitepaper: 4-Phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine , also identified as 2-amino-4-phenyl-5-isopropylthiazole , represents a critical scaffold in modern medicinal chemistry. Belonging to the class of 2-aminothiazoles, this structure integrates a lipophilic isopropyl group at the C5 position and an aromatic phenyl ring at the C4 position. This specific substitution pattern imparts unique steric and electronic properties that distinguish it from its unbranched alkyl analogs.

This whitepaper provides a comprehensive technical analysis of the molecule, detailing its structural architecture, validated synthetic pathways via the Hantzsch reaction, and its potential as a pharmacophore in drug discovery, particularly in the inhibition of cyclin-dependent kinases (CDKs) and antimicrobial applications.

Molecular Architecture & Physicochemical Properties

Structural Identity
PropertyDetail
IUPAC Name 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine
Common Name 2-Amino-4-phenyl-5-isopropylthiazole
CAS Registry Number 953732-52-0
Molecular Formula C₁₂H₁₄N₂S
Molecular Weight 218.32 g/mol
SMILES CC(C)c1sc(N)nc1-c2ccccc2
LogP (Predicted) ~3.2 - 3.5 (Lipophilic)
H-Bond Donors 1 (Amine group)
H-Bond Acceptors 2 (Thiazole Nitrogen, Amine Nitrogen)
Electronic and Steric Analysis

The 1,3-thiazole core is a five-membered heteroaromatic ring.[1] In this specific derivative, the C4-phenyl group provides a planar, electron-rich surface capable of


-

stacking interactions within protein binding pockets. The C5-isopropyl group introduces significant steric bulk and lipophilicity adjacent to the sulfur atom.

Key Structural Features:

  • Amino-Imino Tautomerism: The C2-amine group can exist in equilibrium between the amino (

    
    ) and imino (
    
    
    
    ) forms. In solution, the amino form generally predominates, but the imino form is crucial for specific hydrogen-bonding interactions in enzyme active sites.
  • Steric Clash: The proximity of the bulky isopropyl group at C5 and the phenyl ring at C4 induces a torsional twist, preventing the phenyl ring from being perfectly coplanar with the thiazole core. This "twisted" conformation is often favorable for binding selectivity, as it limits the molecule's conformational entropy.

Structural Visualization

The following diagram illustrates the connectivity and the critical amino-imino tautomerism.

ChemicalStructure cluster_0 Tautomeric Equilibrium AminoForm Amino Form (Major Tautomer) C2-NH2 IminoForm Imino Form (Minor Tautomer) Ring N-H AminoForm->IminoForm Proton Transfer Substituents Substituents: C4: Phenyl (Aromatic) C5: Isopropyl (Lipophilic/Steric) AminoForm->Substituents Structural Features

Figure 1: Tautomeric equilibrium and key structural substituents of 4-phenyl-5-isopropylthiazol-2-amine.

Synthetic Methodologies

The most robust and authoritative method for synthesizing 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This pathway involves the condensation of an


-haloketone with thiourea.
Retrosynthetic Analysis

To obtain the specific 4-phenyl-5-isopropyl substitution pattern:

  • Target: 4-phenyl-5-isopropylthiazole core.

  • Precursors:

    • Thiourea: Provides the N-C-S fragment and the exocyclic amine.

    • 
      -Bromoketone:  Specifically 2-bromo-3-methyl-1-phenylbutan-1-one  (also known as 
      
      
      
      -bromoisovalerophenone).
Step-by-Step Experimental Protocol

Step 1: Bromination of Isovalerophenone

  • Reagents: Isovalerophenone (3-methyl-1-phenylbutan-1-one), Bromine (

    
    ), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve isovalerophenone (1.0 eq) in glacial acetic acid.

    • Add bromine (1.05 eq) dropwise at

      
       to control the exotherm and prevent poly-bromination.
      
    • Stir at room temperature for 2 hours until the bromine color fades.

    • Workup: Pour into ice water, extract with dichloromethane (DCM), wash with

      
       (sat. aq.), and dry over 
      
      
      
      .
    • Product: 2-bromo-3-methyl-1-phenylbutan-1-one. (Note: This intermediate is a lachrymator; handle in a fume hood).

Step 2: Hantzsch Condensation

  • Reagents: 2-bromo-3-methyl-1-phenylbutan-1-one, Thiourea, Ethanol (absolute).

  • Procedure:

    • Dissolve the

      
      -bromoketone (1.0 eq) in absolute ethanol (0.5 M concentration).
      
    • Add thiourea (1.1 eq).

    • Heat to reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting ketone.

    • Workup: Cool the mixture. The hydrobromide salt of the product may precipitate.[2]

    • Basify with aqueous ammonia (

      
      ) to pH ~9 to liberate the free base.
      
    • Filter the precipitate or extract with ethyl acetate.

    • Purification: Recrystallization from ethanol/water or silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Reaction Mechanism Visualization

HantzschMechanism Ketone Isovalerophenone (3-methyl-1-phenylbutan-1-one) AlphaBromo INTERMEDIATE: 2-bromo-3-methyl-1-phenylbutan-1-one (Regioselective at Alpha-C) Ketone->AlphaBromo Bromination Bromine Bromine (Br2) AcOH Bromine->AlphaBromo Attack Nucleophilic Attack: Sulfur attacks Alpha-Carbon (SN2 Displacement of Br) AlphaBromo->Attack Thiourea Thiourea (NH2-CS-NH2) Thiourea->Attack Cyclization Cyclization: Nitrogen attacks Carbonyl (Dehydration -H2O) Attack->Cyclization Intermediate Thioimidate Target TARGET: 4-phenyl-5-isopropyl-1,3-thiazol-2-amine Cyclization->Target Aromatization

Figure 2: Synthetic pathway via Hantzsch condensation, highlighting the regioselective formation of the 4,5-substituted thiazole.

Medicinal Chemistry & SAR Implications[1][4][5][6]

The 2-aminothiazole scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore for kinase inhibitors, GPCR ligands, and antimicrobials.

Structure-Activity Relationship (SAR)

The specific 4-phenyl-5-isopropyl substitution pattern offers distinct advantages:

  • Lipophilic Pocket Filling: The C5-isopropyl group is optimal for filling small, hydrophobic pockets (e.g., the "gatekeeper" region in certain kinases) where a methyl group might be too small and a phenyl group too large.

  • Conformational Restriction: The steric bulk of the isopropyl group restricts the rotation of the C4-phenyl ring. This pre-organization can lower the entropic penalty of binding to a target protein.

  • Metabolic Stability: Unlike a linear propyl chain, the branched isopropyl group is less susceptible to

    
    -oxidation, though the tertiary benzylic-like proton on the isopropyl group is a potential site for metabolic hydroxylation (CYP450 mediated).
    
Potential Biological Targets

Based on structural analogs in the literature (e.g., Dasatinib, CDK inhibitors):

  • Kinase Inhibition: The 2-amino group functions as a hinge binder, forming H-bonds with the backbone of the kinase ATP-binding site. The C4-phenyl orients towards the hydrophobic region I.

  • Antimicrobial Activity: 4-phenylthiazole derivatives have demonstrated efficacy against S. aureus and C. albicans by disrupting cell wall synthesis or inhibiting specific bacterial enzymes like DNA gyrase.

Pharmacophore Map

Pharmacophore HingeBinder H-Bond Donor/Acceptor (2-Amino Group) Target: Kinase Hinge hydrophobic1 Aromatic Interaction (C4-Phenyl) Target: Hydrophobic Pocket I hydrophobic2 Lipophilic Bulk (C5-Isopropyl) Target: Gatekeeper/Pocket II hydrophobic1->hydrophobic2 Steric Clash (Torsional Twist) Core Thiazole Scaffold Core->HingeBinder Core->hydrophobic1 Core->hydrophobic2

Figure 3: Pharmacophore mapping of the target molecule showing interaction potentials.

Analytical Protocols

To validate the synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine , the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • 
     NMR Expectations: 
    
    • 
       1.1–1.3 ppm: Doublet (6H) – Isopropyl methyls (
      
      
      
      ).
    • 
       3.0–3.5 ppm: Septet (1H) – Isopropyl methine (
      
      
      
      ).
    • 
       5.0–7.0 ppm: Broad Singlet (2H) – Amino group (
      
      
      
      ). (Chemical shift varies with concentration and solvent).
    • 
       7.3–7.8 ppm: Multiplets (5H) – Phenyl aromatic protons.
      
    • Note: Absence of the thiazole C5-H proton (usually ~6.5–7.0 ppm) confirms substitution at the 5-position.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Ion:

    
    .
    
HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

    
    m).
    
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogenirten Aldehyden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational Chemistry).[3]

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives as cytotoxic and antimicrobial agents". Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4).

  • Mishra, C. B., et al. (2014). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents". Journal of Heterocyclic Chemistry. (Review of Thiazole SAR).
  • PubChem Database. (2024). "Compound Summary: 5-isopropyl-4-phenylthiazol-2-amine (CAS 953732-52-0)".[4][5]

  • LookChem. (2024). "Product Information: 5-isopropyl-4-phenylthiazol-2-amine".

Sources

physicochemical properties of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its versatile structure is present in antiviral, antimicrobial, anti-inflammatory, and anti-cancer agents.[3] The specific compound of interest, 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine, combines this key heterocycle with phenyl and isopropyl substituents. These additions are anticipated to significantly influence its physicochemical profile, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties—critical parameters in the drug discovery and development pipeline.[4]

This guide provides a comprehensive overview of the core . As specific experimental data for this precise molecule is not extensively published, we will focus on the foundational principles, predictive methodologies, and detailed experimental protocols required for its complete characterization. This document is intended to serve as a practical manual for researchers, enabling them to generate reliable data and build a robust profile for this promising compound.

Part 1: Molecular Structure and Predicted Properties

A thorough understanding of a compound's physicochemical nature begins with its fundamental structure and the properties that can be computationally predicted. These predictions are invaluable for early-stage assessment and for guiding experimental design.

1.1. Core Molecular Attributes

  • Chemical Name: 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

  • Synonyms: 4-phenyl-5-isopropyl-1,3-thiazol-2-amine

  • Molecular Formula: C₁₂H₁₄N₂S

  • Molecular Weight: 218.32 g/mol

  • Chemical Structure:

    
    (A representative image would be placed here in a full document)
    

1.2. Computational Prediction of Drug-Likeness

Computational models provide a rapid, preliminary assessment of a compound's potential as a drug candidate. One of the most established sets of guidelines is Lipinski's Rule of Five, which predicts poor absorption or permeation when a compound violates multiple rules.[5][6]

ParameterPredicted Value/RangeLipinski's Rule of Five GuidelineSignificance in Drug Development
Molecular Weight (MW) 218.32< 500 DaInfluences solubility and permeability across membranes.[5]
LogP (Octanol-Water Partition Coefficient) ~3.0 - 4.0 (Estimated)< 5Measures lipophilicity, affecting membrane permeability and solubility.[4][5]
Hydrogen Bond Donors (HBD) 1 (the -NH₂ group)< 5Influences solubility and binding interactions.[5][6]
Hydrogen Bond Acceptors (HBA) 2 (the two N atoms)< 10Affects solubility in aqueous media and target binding.[5][6]

Part 2: Experimental Determination of Key Physicochemical Properties

While predictive models are useful, experimental determination of physicochemical properties is the gold standard for accurate characterization. The following sections detail the importance of each property and provide robust protocols for their measurement.

2.1. Acidity Constant (pKa)

The pKa value is a critical parameter that dictates the extent of a molecule's ionization at a given pH.[7] This is fundamentally important as the ionization state affects solubility, permeability, and target binding.[8] For 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine, the primary basic center is the exocyclic amino group, with the thiazole ring nitrogens also contributing to the overall electronic environment.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa at the half-equivalence point.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the compound (e.g., 1-5 mg) in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a thermostatted vessel maintained at 25°C.

  • Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[9]

Causality and Trustworthiness: Using a calibrated pH meter and standardized titrant ensures accuracy. Maintaining a constant temperature is crucial as pKa is temperature-dependent.[9] The use of a co-solvent is necessary for poorly soluble compounds, though the resulting "apparent pKa" must be noted, as it can differ from the purely aqueous value.

Alternative Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore close to the ionization center and can be used with very small sample quantities.[8]

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant aliquot of this stock solution to each buffer solution.

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against the pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[8]

Diagram: Workflow for pKa Determination A diagram illustrating the key steps in both potentiometric and spectrophotometric pKa determination provides a clear visual guide for the researcher.

pKa_Workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry p_start Dissolve Compound p_titrate Titrate with Acid/Base p_start->p_titrate p_record Record pH vs. Volume p_titrate->p_record p_plot Plot Sigmoid Curve p_record->p_plot p_pka pKa at Inflection Point p_plot->p_pka s_start Prepare Solutions in Buffers s_measure Measure Absorbance Spectra s_start->s_measure s_record Record Absorbance vs. pH s_measure->s_record s_plot Plot Sigmoid Curve s_record->s_plot s_pka pKa at Inflection Point s_plot->s_pka start_node Start: Characterize pKa start_node->p_start Method 1 start_node->s_start Method 2

Caption: Experimental workflows for determining pKa.

2.2. Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.[4] It is quantified by the partition coefficient (P) between an immiscible lipid phase (typically n-octanol) and an aqueous phase. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[10]

Experimental Protocol: Shake-Flask Method for LogP/LogD

This is the traditional and most reliable method for determining lipophilicity.[11]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and allowing the layers to separate.[11]

  • Sample Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation:

    • P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • LogP (or LogD) = log10(P)

Causality and Trustworthiness: Pre-saturating the solvents is critical to prevent volume changes during the experiment.[11] Using HPLC for quantification provides high sensitivity and specificity, allowing for the use of impure samples if necessary. The choice of pH 7.4 for LogD measurement is to mimic physiological conditions in the blood.[11]

Alternative Protocol: HPLC-Based LogP Determination

This indirect method correlates a compound's retention time on a reverse-phase (RP) HPLC column with the known LogP values of a set of standard compounds.[12]

Methodology:

  • Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Chromatography: Run each standard and the test compound on an RP-HPLC system (e.g., C18 column) under isocratic conditions with a mobile phase of methanol/water or acetonitrile/water.

  • Data Acquisition: Record the retention time (t_R) for each compound. Calculate the capacity factor (k') for each.

  • Calibration Curve: Plot the known logP values of the standards against their corresponding log(k') values.

  • LogP Determination: Determine the log(k') for the test compound and use the calibration curve to interpolate its logP value.

2.3. Aqueous Solubility

Solubility is a prerequisite for absorption and is one of the most significant hurdles in drug development.[5] Poor aqueous solubility can lead to low bioavailability and unreliable results in biological assays.[13] Both thermodynamic and kinetic solubility are important to measure.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing its true maximum concentration in a solution.[14]

Methodology:

  • Sample Addition: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The excess solid ensures that a saturated solution is formed.[14]

  • Equilibration: Shake or stir the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter or centrifuge the suspension to remove all undissolved solid.

  • Quantification: Take a precise aliquot of the clear supernatant, dilute it appropriately, and measure the concentration of the dissolved compound using HPLC-UV or LC-MS.

Causality and Trustworthiness: This method is considered the "gold standard" because it measures the compound's solubility from its most stable solid-state form at equilibrium.[13] Visual confirmation of excess solid at the end of the experiment is crucial for validating the result.

Experimental Protocol: Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO). This is a high-throughput method often used in early discovery.[13]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock to a 96-well plate containing the aqueous buffer to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the amount of precipitated material using nephelometry (light scattering) or turbidimetry.[5] The concentration at which significant precipitation is first detected is the kinetic solubility.

Diagram: Solubility Determination Workflow This flowchart visualizes the distinct paths for measuring thermodynamic versus kinetic solubility.

Solubility_Workflow cluster_thermo Thermodynamic Solubility (Gold Standard) cluster_kinetic Kinetic Solubility (High Throughput) start_node Start: Measure Solubility t_add Add Excess Solid to Buffer start_node->t_add Thermodynamic Path k_add Add DMSO Stock to Buffer start_node->k_add Kinetic Path t_equil Equilibrate (24-48h) t_add->t_equil t_separate Filter/Centrifuge Undissolved Solid t_equil->t_separate t_quantify Quantify Supernatant (HPLC) t_separate->t_quantify t_result Equilibrium Solubility t_quantify->t_result k_incubate Incubate (1-2h) k_add->k_incubate k_detect Detect Precipitation (Nephelometry) k_incubate->k_detect k_result Precipitation Concentration k_detect->k_result

Caption: Workflows for thermodynamic and kinetic solubility.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine and data from similar structures, the following spectral characteristics are expected.[1][15]

TechniqueExpected Observations
¹H NMR - Aromatic Protons (Phenyl Ring): Multiplets in the δ 7.0-8.0 ppm region. - -NH₂ Protons: A broad singlet, chemical shift can vary depending on solvent and concentration. - Isopropyl CH Proton: A septet around δ 3.0-3.5 ppm. - Isopropyl CH₃ Protons: A doublet around δ 1.2-1.5 ppm.[16]
¹³C NMR - Aromatic Carbons: Signals in the δ 120-150 ppm range. - Thiazole Ring Carbons: C2 (attached to NH₂) expected at ~δ 168 ppm, C4 and C5 in the δ 100-150 ppm range.[15] - Isopropyl Carbons: CH carbon around δ 25-35 ppm and CH₃ carbons around δ 20-25 ppm.
FT-IR - N-H Stretch (Amine): Two characteristic bands in the 3200-3400 cm⁻¹ region.[1] - C-H Stretch (Aromatic/Aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. - C=N and C=C Stretch (Rings): Strong absorptions in the 1400-1600 cm⁻¹ region.[17]
Mass Spec (MS) - Molecular Ion (M⁺): Expected at m/z = 218.09. - (M+H)⁺: Expected at m/z = 219.09 in ESI+ mode. - Fragmentation: Expect fragmentation patterns corresponding to the loss of the isopropyl group or cleavage of the phenyl ring.

Part 4: Safety and Handling

As a novel chemical entity, 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is unavailable, general precautions for similar heterocyclic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[18][19]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[18]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[20]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[19]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[18]

References

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An In-depth Technical Guide on the Biological Activity of 2-Amino-4-phenyl-5-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in a multitude of clinically relevant agents. This guide delves into the biological potential of a specific, yet under-investigated derivative: 2-amino-4-phenyl-5-isopropylthiazole. While direct experimental data for this exact molecule is sparse in publicly accessible literature, this document will synthesize a predictive overview of its likely biological activities by drawing parallels with closely related 2-amino-4-phenyl-5-alkylthiazole analogs. We will explore its probable synthetic pathways, and project its potential as an antifungal and antitumor agent, complete with detailed, field-tested experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel thiazole derivatives.

Introduction: The Prominence of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a privileged heterocyclic system, integral to the structure of numerous compounds exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] Its prevalence in drug discovery is attributed to its ability to engage in diverse biological interactions, including hydrogen bonding and aromatic stacking, which allows for high-affinity binding to a variety of enzymatic and receptor targets. Derivatives of this scaffold have been successfully developed as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[1][3][4][5] The substitution pattern on the thiazole ring plays a critical role in modulating the biological activity, and the 4-phenyl substitution, in particular, has been a recurrent feature in many bioactive molecules.[1][2][6] This guide focuses on the 5-isopropyl substituted variant, a lipophilic modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of 2-Amino-4-phenyl-5-isopropylthiazole

The synthesis of 2-amino-4-phenyl-5-isopropylthiazole can be reliably achieved through a well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea. The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3-methyl-1-phenylbutan-2-one 3-Methyl-1-phenylbutan-2-one alpha_haloketone 1-Bromo-3-methyl-1-phenylbutan-2-one 3-methyl-1-phenylbutan-2-one->alpha_haloketone Bromination Bromine Bromine (Br2) Bromine->alpha_haloketone Thiourea Thiourea final_product 2-Amino-4-phenyl-5-isopropylthiazole Thiourea->final_product alpha_haloketone->final_product Hantzsch Condensation

Caption: Synthetic workflow for 2-amino-4-phenyl-5-isopropylthiazole.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 1-Bromo-3-methyl-1-phenylbutan-2-one (α-haloketone intermediate)

    • To a solution of 3-methyl-1-phenylbutan-2-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0°C with constant stirring.

    • The reaction mixture is stirred at room temperature until the color of bromine disappears.

    • The mixture is then washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude α-haloketone.

  • Step 2: Synthesis of 2-Amino-4-phenyl-5-isopropylthiazole

    • The crude 1-bromo-3-methyl-1-phenylbutan-2-one (1 equivalent) and thiourea (1.1 equivalents) are dissolved in ethanol.

    • The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography.[6][7]

    • Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.

    • The resulting solid is then treated with a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt, filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-phenyl-5-isopropylthiazole.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous compounds, 2-amino-4-phenyl-5-isopropylthiazole is predicted to exhibit significant antifungal and antitumor activities.

Antifungal Activity

Derivatives of 2-aminothiazole are well-documented as potent antifungal agents, particularly against Candida species.[8] The mechanism of action is often attributed to the inhibition of essential fungal enzymes. One such target is lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation of Fungal Inoculum: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared to a concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.

  • Compound Preparation: The test compound, 2-amino-4-phenyl-5-isopropylthiazole, is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The fungal inoculum is added to each well, and the plate is incubated at 35°C for 24-48 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the untreated control.[8]

Antitumor Activity

The 2-aminothiazole scaffold is present in several approved anticancer drugs, such as the kinase inhibitor Dasatinib.[1] Derivatives of 2-amino-4-phenylthiazole have shown potent antiproliferative activity against a range of human cancer cell lines, including those from lung, colon, and breast cancers.[1][9]

The antitumor effects of these compounds are often mediated through multiple mechanisms:

  • Kinase Inhibition: Many 2-aminothiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by activating intrinsic or extrinsic apoptotic pathways.[1]

  • Cell Cycle Arrest: They can also halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[1]

Antitumor_Pathway Thiazole_Derivative 2-Amino-4-phenyl-5-isopropylthiazole Kinase Protein Kinase (e.g., Src, Abl) Thiazole_Derivative->Kinase Inhibition Apoptosis Apoptosis Thiazole_Derivative->Apoptosis Induction Cell_Cycle Cell Cycle Arrest Thiazole_Derivative->Cell_Cycle Induction Proliferation Cell Proliferation Kinase->Proliferation Promotes Kinase->Apoptosis Inhibits

Sources

The Architectural Versatility of Thiazole-2-Amine Derivatives: A Deep Dive into Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole-2-amine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile framework for the design of a multitude of biologically active compounds.[1][2][3][4][5][6][7] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][8][9][10] This guide provides a detailed exploration of the core mechanisms of action through which these derivatives exert their effects, with a focus on their role as kinase inhibitors and modulators of other critical biological targets.

Kinase Inhibition: A Dominant Mechanism in Cancer Therapy

A significant proportion of the therapeutic efficacy of thiazole-2-amine derivatives, particularly in oncology, stems from their ability to inhibit protein kinases.[11] These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[12]

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest

Cyclin-dependent kinases are a family of serine/threonine kinases that are essential for the progression of the cell cycle.[12] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation.[12] Several thiazole-2-amine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[12][13][14][15]

The primary mechanism of action for these inhibitors is competitive binding to the ATP-binding pocket of the kinase.[13] By occupying this site, the thiazole-2-amine derivative prevents the binding of ATP, the phosphate donor for the kinase's phosphorylation activity, thereby halting the cell cycle. For instance, the N-acyl-2-aminothiazole derivative BMS-387032 has been identified as a selective and potent inhibitor of CDK2/cyclin E, demonstrating significant antitumor activity.[13]

Experimental Workflow for Assessing CDK Inhibition:

A typical workflow to characterize a potential CDK inhibitor involves a multi-step process:

  • In Vitro Kinase Assay: The inhibitory activity of the compound is first assessed against the purified CDK enzyme. This is often done using radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) or fluorescence-based assays.

  • Cell-Based Proliferation Assays: The compound's ability to inhibit the growth of cancer cell lines is then evaluated. Assays like the MTT or SRB assay are commonly used to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Cell Cycle Analysis: Flow cytometry is employed to determine the phase of the cell cycle at which the cells are arrested upon treatment with the compound. CDK inhibitors typically cause arrest at the G1/S or G2/M checkpoints.

  • Western Blot Analysis: This technique is used to measure the levels of key cell cycle regulatory proteins, such as cyclins and the phosphorylation status of CDK substrates like the retinoblastoma protein (Rb), to confirm the on-target effect of the inhibitor.[14][15]

Diagram of the CDK Inhibition Pathway:

CDK_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by Thiazole-2-amine Derivative CDK_Cyclin CDK/Cyclin Complex Phospho_Substrate Phosphorylated Substrate CDK_Cyclin->Phospho_Substrate Phosphorylation Inactive_CDK Inactive CDK/Cyclin Complex CDK_Cyclin->Inactive_CDK ATP ATP ATP->CDK_Cyclin Substrate Substrate Protein Substrate->CDK_Cyclin Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Inhibitor Thiazole-2-amine Derivative Inhibitor->Inactive_CDK Binds to ATP pocket No_Phosphorylation No Phosphorylation Inactive_CDK->No_Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest No_Phosphorylation->Cell_Cycle_Arrest

Caption: Inhibition of CDK by a thiazole-2-amine derivative.

Targeting Aurora Kinases in Mitosis

Aurora kinases are another family of serine/threonine kinases that are crucial for the proper execution of mitosis. Their overexpression is linked to tumorigenesis and poor prognosis in various cancers. Thiazole-2-amine derivatives have emerged as promising inhibitors of Aurora kinases, particularly Aurora A and B.[16][17]

Similar to CDK inhibitors, these compounds typically act as ATP-competitive inhibitors. By targeting Aurora kinases, they can induce a range of mitotic defects, including abnormal spindle formation and failed cytokinesis, ultimately leading to apoptosis in cancer cells. Computational studies, such as QSAR and molecular docking, have been instrumental in designing and optimizing 2-amino thiazole derivatives as potent Aurora kinase inhibitors.[16][17]

Pan-Src Kinase Inhibition and Signal Transduction

The Src family of non-receptor tyrosine kinases are key regulators of various cellular processes, including cell adhesion, growth, and differentiation. Their hyperactivity is implicated in cancer development and metastasis. The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor.[18] Dasatinib also inhibits other kinases, including Abl, making it an effective treatment for chronic myelogenous leukemia (CML).[18]

The mechanism involves binding to the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that promote cancer cell survival and proliferation. The development of Dasatinib exemplifies the power of structure-activity relationship (SAR) studies in optimizing a lead compound into a clinically effective drug.[18]

Beyond Kinase Inhibition: Diverse Mechanisms of Action

While kinase inhibition is a prominent mechanism, the therapeutic potential of thiazole-2-amine derivatives extends to other biological targets.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is associated with the pathophysiology of various inflammatory diseases. Certain 2-aminothiazole derivatives have been shown to selectively inhibit iNOS.[19] The structure-activity relationship studies revealed that the size and nature of substituents on the thiazole ring are crucial for both inhibitory activity and selectivity over other NOS isoforms.[19]

Allosteric Modulation of Protein Kinase CK2

Protein kinase CK2 is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, and its dysregulation is linked to cancer. Interestingly, some 2-aminothiazole derivatives have been identified as allosteric inhibitors of CK2.[20] Unlike ATP-competitive inhibitors, allosteric modulators bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. This mode of inhibition can offer higher selectivity and potentially fewer off-target effects.[20]

Experimental Protocol for Identifying Allosteric Inhibitors:

  • Primary Kinase Assay: Screen for inhibition in a standard in vitro kinase assay.

  • ATP Competition Assay: Determine if the inhibition is dependent on the concentration of ATP. Allosteric inhibitors will show non-competitive or uncompetitive inhibition patterns in Michaelis-Menten kinetics.

  • Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to the enzyme and determine the binding affinity and stoichiometry.

  • X-ray Crystallography: Co-crystallization of the inhibitor with the target protein can provide definitive evidence of an allosteric binding site.

Diagram of Allosteric Inhibition:

Allosteric_Inhibition cluster_0 Active Enzyme cluster_1 Allosteric Inhibition Enzyme_Active Enzyme (Active Conformation) Product Product Enzyme_Active->Product Enzyme_Inactive Enzyme (Inactive Conformation) Enzyme_Active->Enzyme_Inactive Substrate Substrate Substrate->Enzyme_Active Substrate->Enzyme_Inactive Inhibitor Thiazole-2-amine (Allosteric Inhibitor) Inhibitor->Enzyme_Inactive Binds to allosteric site No_Product No Product Formation Enzyme_Inactive->No_Product

Caption: Allosteric inhibition of an enzyme by a thiazole-2-amine derivative.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective thiazole-2-amine derivatives is heavily reliant on understanding their structure-activity relationships.[21] Systematic modifications of the core scaffold and its substituents have allowed for the fine-tuning of their biological activity. For instance, in the context of antitubercular agents, modifications at the N-2 position of the aminothiazole have led to a significant improvement in activity.[21] Similarly, for anticancer agents, the nature of the substituents at the C4 and C5 positions of the thiazole ring can dramatically influence their potency and selectivity.[22][23]

Conclusion

The thiazole-2-amine scaffold is a privileged structure in drug discovery, giving rise to compounds with a diverse array of mechanisms of action. Their ability to potently and often selectively inhibit key enzymes such as kinases has led to the development of successful anticancer drugs. Furthermore, the exploration of their effects on other targets like iNOS and their potential as allosteric modulators continues to expand their therapeutic horizons. A thorough understanding of their mechanisms of action, guided by robust experimental workflows and structure-activity relationship studies, is crucial for the continued development of novel and effective therapies based on this versatile chemical framework.

References

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  • Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis. (2021, January 17).
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. (n.d.).
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  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent | Journal of - ACS Publications. (2004, March 2).
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  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications. (2023, November 7).
  • 2-aminothiazole – Knowledge and References - Taylor & Francis. (n.d.).
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  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (n.d.).
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  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry - ACS Publications. (2002, August 2).
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Technical Whitepaper: Identification, Synthesis, and Characterization of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper provides a comprehensive analysis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine (CAS 953732-52-0), a critical heterocyclic scaffold in medicinal chemistry. It details the compound's identification, synthetic pathways, and characterization protocols, designed for researchers in drug discovery and organic synthesis.

Executive Summary

The 2-aminothiazole moiety is a privileged structure in pharmaceutical research, serving as a core pharmacophore in numerous kinase inhibitors, antimicrobial agents, and GPCR ligands. The specific derivative 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine (also known as 5-isopropyl-4-phenylthiazol-2-amine) represents a sterically unique scaffold where the C5-isopropyl group provides hydrophobic bulk, often critical for occupying specific binding pockets in protein targets. This guide standardizes the identification, synthesis, and quality control of this compound.

Chemical Identity & CAS Verification[1][2][3][4]

Accurate identification is paramount due to the prevalence of regioisomers in thiazole chemistry. The following data establishes the unique chemical identity of the target compound.

Table 1: Chemical Identifiers[5][6]
PropertySpecification
CAS Registry Number 953732-52-0
IUPAC Name 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine
Common Synonyms 5-isopropyl-4-phenylthiazol-2-amine; 2-amino-4-phenyl-5-isopropylthiazole
Molecular Formula C₁₂H₁₄N₂S
Molecular Weight 218.32 g/mol
SMILES CC(C)c1c(c2ccccc2)nc(N)s1
InChI Key (Predicted) UHZHEOAEJRHUBW-UHFFFAOYSA-N

Validation Note: While generic thiazoles are common, the specific 4-phenyl-5-isopropyl substitution pattern (CAS 953732-52-0) is distinct from its 4-isopropyl-5-phenyl isomer. Verification via 1H NMR is required to confirm the position of the isopropyl group relative to the phenyl ring.

Synthetic Pathway: The Hantzsch Thiazole Synthesis[7]

The most robust and scalable method for synthesizing 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This condensation reaction involves an α-haloketone and a thioamide (in this case, thiourea).[1]

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

  • Thiourea: Provides the N-C-S fragment (positions 1, 2, 3).

  • α-Bromoketone: Provides the carbon backbone (positions 4, 5). Specifically, 2-bromo-1-phenyl-3-methylbutan-1-one .

Experimental Protocol

Step 1: Bromination of Isovalerophenone

  • Precursor: Isovalerophenone (1-phenyl-3-methylbutan-1-one).

  • Reagents: Bromine (Br₂), Glacial Acetic Acid (AcOH), catalytic HBr.

  • Procedure:

    • Dissolve isovalerophenone (1.0 eq) in glacial acetic acid.

    • Add Br₂ (1.05 eq) dropwise at 0–5°C to prevent poly-bromination.

    • Stir at room temperature for 2 hours until the bromine color fades.

    • Quench with ice water and extract with dichloromethane (DCM).

    • Concentrate to yield the α-bromoketone intermediate (2-bromo-1-phenyl-3-methylbutan-1-one). Note: This intermediate is a lachrymator; handle in a fume hood.

Step 2: Cyclization with Thiourea

  • Reagents: Thiourea (1.2 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve the α-bromoketone from Step 1 in absolute ethanol (0.5 M concentration).

    • Add thiourea (1.2 eq).[1]

    • Reflux the mixture for 4–6 hours. The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon, followed by cyclodehydration.

    • Cool the mixture. The product often precipitates as the hydrobromide salt.

Step 3: Isolation and Purification

  • Neutralization: Filter the hydrobromide salt and suspend it in water. Adjust pH to ~9–10 using aqueous ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃) to liberate the free base.

  • Recrystallization: Recrystallize the crude solid from an Ethanol/Water mixture to obtain pure 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine.

Reaction Workflow Visualization

G Isovalerophenone Isovalerophenone (Start) AlphaBromo Intermediate: 2-bromo-1-phenyl-3-methylbutan-1-one Isovalerophenone->AlphaBromo Bromination Bromine Bromine (Br2) / AcOH Bromine->AlphaBromo Salt Thiazole HBr Salt AlphaBromo->Salt Hantzsch Cyclization Thiourea Thiourea (EtOH, Reflux) Thiourea->Salt FinalProduct Target: 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine (CAS 953732-52-0) Salt->FinalProduct Neutralization Base Base (NH4OH) Base->FinalProduct

Figure 1: Step-by-step synthetic pathway for CAS 953732-52-0 via Hantzsch condensation.

Analytical Characterization (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

The structure is confirmed by the distinct isopropyl pattern and the absence of the ketone signal.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Amine NH₂ 6.8 – 7.2Broad Singlet2HC2-NH₂ (Exchangeable with D₂O)
Phenyl Ring 7.3 – 7.6Multiplet5HC4-Phenyl Group
Isopropyl CH 3.0 – 3.2Septet (J ≈ 7 Hz)1HC5-CH(CH₃)₂
Isopropyl CH₃ 1.1 – 1.3Doublet (J ≈ 7 Hz)6HC5-CH(CH₃)₂
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Expected Mass: [M+H]⁺ = 219.1.

  • Fragmentation: Loss of the isopropyl group or ammonia may be observed at higher collision energies.

Applications in Drug Discovery[7][8]

The 4-phenyl-5-isopropyl-thiazole-2-amine scaffold is a versatile building block. Its utility stems from two key features:

  • The 2-Amino Group: Acts as a nucleophile for amide coupling or urea formation, allowing the attachment of "hinge-binding" motifs in kinase inhibitors.

  • The 5-Isopropyl Group: Provides a hydrophobic anchor. In many active sites, this group fills a hydrophobic pocket (e.g., the gatekeeper region in kinases), improving potency and selectivity compared to the less bulky methyl analog.

Key Research Areas:

  • CDK Inhibitors: Used as a core scaffold for Cyclin-dependent kinase inhibition.

  • Antimicrobial Agents: Derivatives have shown activity against Gram-positive bacteria.

References

  • ChemWhat Database. (2023). CAS Registry Number 953732-52-0 Entry.[2][3] Retrieved from

  • Suzhou Rovathin Foreign Trade Co. (2023). Product Catalog: 5-isopropyl-4-phenylthiazol-2-amine. Retrieved from

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Echemi. (2023). Thiazole Derivative Synthesis Protocols. Retrieved from

  • PubChem. (2023). Compound Summary for Thiazole Derivatives. Retrieved from

Sources

Methodological & Application

Synthesis Protocol for 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic placement of substituents on the thiazole ring is a key area of investigation, as it significantly influences the therapeutic potential of these derivatives.[1] The title compound, with its phenyl and isopropyl groups, presents a unique substitution pattern that warrants detailed synthetic exploration.

I. Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887.[3][4] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[5][6] For the synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine, the logical precursors are an appropriately substituted α-haloketone and thiourea.

The core of this strategy lies in the formation of the five-membered thiazole ring through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[7][8] The reaction is known for its efficiency and generally high yields.[5][9]

Reaction Mechanism Overview

The synthesis proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction.[8]

  • Intermediate Formation: This initial attack forms an S-alkylated intermediate.[10]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[5]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic thiazole ring.[7][8]

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylated Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclic Hydroxy Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

II. Experimental Protocol

This protocol details the synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine from 1-bromo-1-phenyl-3-methylbutan-2-one and thiourea.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier Notes
1-Bromo-1-phenyl-3-methylbutan-2-oneC₁₁H₁₃BrO241.125.0 mmolSynthesized separately or purchased
ThioureaCH₄N₂S76.127.5 mmolACS grade or higher
EthanolC₂H₅OH46.0725 mLAnhydrous
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.995% aq. solutionFor work-up
Deionized WaterH₂O18.02As neededFor washing
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker (250 mL)

  • Büchner funnel and filter flask

  • Glassware for filtration and recrystallization

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 1-bromo-1-phenyl-3-methylbutan-2-one (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 25 mL of anhydrous ethanol to the flask along with a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.[11]

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Neutralization: Pour the reaction mixture into a 250 mL beaker containing 50 mL of a 5% aqueous sodium carbonate solution. This step is crucial to neutralize the hydrobromide salt of the product, causing the free base to precipitate out of the solution.[5][8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts and unreacted thiourea.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry completely. Alternatively, the solid can be dried in a desiccator.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A Combine α-Haloketone and Thiourea in Ethanol B Reflux for 2-4 hours A->B C Cool to Room Temperature B->C D Neutralize with Na2CO3 solution C->D E Filter the Precipitate D->E F Wash with Water E->F G Dry the Product F->G H Recrystallization (e.g., from ethanol) G->H I Characterization (NMR, IR, MS, MP) H->I

Caption: General workflow for the synthesis of 2-aminothiazole derivatives.

III. Purification and Characterization

While the crude product obtained after filtration is often of sufficient purity for initial characterization, recrystallization is recommended to obtain a highly pure sample.[2][7]

Purification: Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals thoroughly.

Characterization

The structure and purity of the synthesized 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine should be confirmed using a combination of spectroscopic and physical methods.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of ethyl acetate and hexanes.

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for the N-H stretches of the primary amine (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-H stretches of the aromatic and aliphatic groups.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the isopropyl methine and methyl protons, and the amine protons. The ¹³C NMR will confirm the number and types of carbon atoms present.[12]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[13]

IV. Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • α-Haloketones: These compounds are lachrymators and skin irritants. Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • Thiourea: Thiourea is a suspected carcinogen and may cause harm to the unborn child.[16] It is also harmful if swallowed.[16] Handle with extreme care, avoiding dust formation and exposure.[14][17] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[18]

  • Ethanol: Ethanol is a flammable liquid. Keep it away from open flames and other ignition sources.

V. Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the reaction temperature is adequate.
Impure starting materialsPurify the α-haloketone before use. Use high-purity thiourea.
Inefficient precipitationEnsure complete neutralization with the sodium carbonate solution. Cool the mixture in an ice bath to maximize precipitation.
Oily product instead of solidImpurities presentAttempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. If unsuccessful, proceed with column chromatography for purification.
Difficulty in purificationCo-precipitation of impuritiesIf recrystallization is ineffective, column chromatography on silica gel is a viable alternative for purification.[19]

VI. Conclusion

The Hantzsch thiazole synthesis provides a robust and efficient route to 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine. By carefully following the outlined protocol and adhering to the safety precautions, researchers can reliably synthesize this compound for further investigation in drug discovery and development programs. The characterization techniques described are essential for verifying the identity and purity of the final product, ensuring the integrity of subsequent biological and medicinal chemistry studies.

VII. References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 545-555.

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1064.

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Journal of Biomolecular Structure and Dynamics, 41(1), 223-234.

  • American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S. Patent 2,489,038.

  • Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 112.

  • Reddy, T. R., et al. (2020). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. ChemistrySelect, 5(20), 6149-6153.

  • In: El-Shemy, H. A., editor. (2024). Thiazoles and Their Derivatives: A Chemical and Biological Perspective. London: IntechOpen.

  • ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Available from: [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(10), 7176-7212.

  • Davoodnia, A., et al. (2012). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.

  • Carl ROTH. (2024). Safety Data Sheet: Thiourea. Available from: [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: thiourea. Available from: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thiourea. Available from: [Link]

  • Redox. (2022, March 9). Safety Data Sheet Thiourea. Available from: [Link]

  • Loba Chemie. (n.d.). THIOUREA AR. Available from: [Link]

  • ResearchGate. (2025, June 27). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available from: [Link]

  • SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Available from: [Link]

  • Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

  • El-Metwaly, N., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433.

  • ResearchGate. (2025, December 28). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Available from: [Link]

  • Molecules. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526.

  • Bioorganic & Medicinal Chemistry. (2005, April 15). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Available from: [Link]

Sources

Application Note: Solubility and Handling of 4-Phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context[1][2]

Introduction

The compound 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial agents, kinase inhibitors, and antimalarials.[1] While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for solubilizing such lipophilic heterocycles for biological assays, this specific class of 2-aminothiazoles presents unique challenges regarding oxidative stability in solution.

This guide provides a validated protocol for solubilization, storage, and stability assessment, moving beyond simple dissolution instructions to address the "hidden" risks of chemical degradation common to this chemotype.[2]

Physicochemical Profile

Understanding the molecule's properties is prerequisite to successful handling.[2]

PropertyValue / CharacteristicImpact on DMSO Solubility
Molecular Formula C₁₂H₁₄N₂SModerate MW facilitates solvation.[1][2]
Structure Thiazole core, Phenyl ring, Isopropyl group, Primary AmineLipophilic domains (Phenyl/Isopropyl) align well with DMSO's organic character. Polar amine allows H-bonding.[1]
LogP (Estimated) ~3.0 – 3.8Indicates high lipophilicity; poor aqueous solubility but excellent DMSO solubility .
pKa (Base) ~5.3 (Thiazole nitrogen)Weakly basic; remains uncharged in neat DMSO.
Solubility in DMSO High (>100 mM) Readily soluble for standard stock concentrations (10 mM – 50 mM).[2]

Part 2: Critical Stability Warning (Expertise & Experience)

⚠️ CRITICAL ALERT: Instability of 2-Aminothiazoles in DMSO

While 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine dissolves readily in DMSO, solubility is not the only parameter. Research indicates that 2-aminothiazoles are susceptible to spontaneous oxidative decomposition and dimerization when stored in DMSO at room temperature.[1]

  • Mechanism: The electron-rich 2-amino group can undergo auto-oxidation, leading to azo-dimers or ring-opening degradation products.[1]

  • Consequence: "Old" stock solutions may show false-positive biological activity due to toxic degradation byproducts rather than the parent compound.[1]

  • Mitigation: Stock solutions must be prepared fresh or stored strictly at -20°C/-80°C under inert gas.[1]

Part 3: Validated Protocol for Stock Solution Preparation

Materials Required[1][2]
  • Compound: >95% purity 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine.[1]

  • Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade). Avoid "wet" DMSO as water accelerates degradation.

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid plastics that may leach plasticizers.

  • Gas: Argon or Nitrogen stream (optional but recommended for long-term storage).[1]

Preparation Workflow (10 mM Stock)

Target: Prepare 1 mL of 10 mM Stock Solution. MW ≈ 218.32 g/mol

  • Weighing: Accurately weigh 2.18 mg of the solid compound into a sterile amber glass vial.

    • Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper first.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO directly to the vial.

    • Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution:

    • Vortex: Vortex at medium speed for 30–60 seconds.

    • Visual Check: Hold the vial against a light source. The solution should be clear and free of particulates.

    • Sonication (If needed): If particles persist, sonicate in a water bath at room temperature for 2–5 minutes. Do not heat above 30°C.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use cellulose acetate (CA) filters as DMSO dissolves them.

Visual Solubility Assessment Diagram

SolubilityWorkflow Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target 10-50 mM) Start->AddDMSO Vortex Vortex (30-60s) AddDMSO->Vortex Check Visual Inspection Vortex->Check Clear Solution is Clear Check->Clear Yes Cloudy Particulates Visible Check->Cloudy No Success Ready for Use / Aliquot Clear->Success Sonicate Sonicate (2-5 min, <30°C) Cloudy->Sonicate Sonicate->Check Heat Mild Heat (37°C water bath) Sonicate->Heat If still cloudy Heat->Check Fail Solubility Limit Reached Dilute Sample Heat->Fail If still cloudy

Caption: Decision tree for solubilizing aminothiazoles in DMSO, ensuring complete dissolution without thermal degradation.

Part 4: Stability, Storage & Quality Control

Storage Protocol

To prevent the oxidative decomposition described in Section 2:

  • Aliquot: Divide the master stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Container: Use tight-sealing polypropylene tubes or glass vials.

  • Temperature: Store at -20°C (short term <1 month) or -80°C (long term >1 month).

  • Hygroscopicity: DMSO absorbs water from air. Allow refrigerated vials to reach room temperature before opening to prevent condensation inside the vial.

Self-Validating Quality Control (QC)

Before using a stored stock solution for a critical assay, validate its integrity:

  • Color Check: Fresh solutions are typically colorless or pale yellow. Darkening (brown/orange) indicates oxidation/decomposition. Discard immediately.

  • LC-MS Check: Run a quick injection. Look for:

    • Parent peak (MW ~218).[3]

    • Absence of dimer peak (MW ~434 or similar).

Part 5: Troubleshooting Aqueous Dilution ("Crashing Out")[2][3]

When diluting the DMSO stock into aqueous buffers (e.g., PBS, cell media), this lipophilic compound may precipitate.

Protocol for Aqueous Dilution:

  • Stepwise Dilution: Do not add 100% DMSO stock directly to media if the final concentration is high. Perform an intermediate dilution (e.g., 10x in media) first.

  • Maximum DMSO Concentration: Keep final DMSO <0.5% (v/v) for cell assays to avoid solvent toxicity.

  • Precipitation Check: After adding to media, inspect under a microscope. Needle-like crystals indicate "crashing out."[1]

    • Solution: Reduce the working concentration or add a solubilizing agent like cyclodextrin or BSA (Bovine Serum Albumin) to the media to bind and solubilize the compound.

Troubleshooting Logic Flow

Troubleshooting Issue Precipitation in Aqueous Media? NoIssue Proceed to Assay Issue->NoIssue No CheckConc Check Final Conc. Is it > Solubility Limit? Issue->CheckConc Yes Reduce Reduce Working Conc. CheckConc->Reduce Yes Carrier Add Carrier Protein (e.g., 0.1% BSA) CheckConc->Carrier No (Intrinsic solubility) Mix Improve Mixing (Vortex immediately) CheckConc->Mix No (Mixing issue)

Caption: Logic flow for addressing precipitation events during biological assay preparation.

References

  • Ropponen, H. K., et al. (2021).[4] "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, 16(13), 2089–2093.[5]

    • Key Finding: Establishes the instability and decomposition of 2-aminothiazoles in DMSO.
  • MedChemExpress. (n.d.). "Compound Handling Instructions: Preparation of Stock Solutions."

    • Key Finding: Standard protocols for DMSO stock prepar
  • PubChem. (2025).[6] "2-Amino-4-phenylthiazole (Analog) Physical Properties."

    • Key Finding: Solubility and physicochemical d
  • Sigma-Aldrich. (n.d.). "Product Information: 2-Amino-4-phenylthiazole."

    • Key Finding: Handling and safety d

Sources

Application Note: HPLC Method Development for Thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the analysis of Thiazol-2-amine (2-Aminothiazole), designed for analytical chemists and drug development professionals.

Executive Summary & Chemical Context

Thiazol-2-amine (2-AT) is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for sulfathiazoles, cephalosporins, and pramipexole. However, its analysis presents distinct chromatographic challenges:

  • High Polarity (LogP ~0.04): Results in poor retention on conventional C18 columns ("dewetting" or elution in the void volume).

  • Basicity (pKa ~5.39): The pyridine-like nitrogen protonates at neutral/acidic pH, leading to severe peak tailing due to secondary interactions with residual silanols on silica supports.

  • Trace Sensitivity: As a potential Genotoxic Impurity (GTI), it often requires quantitation at ppm levels (TTC limits), demanding high-sensitivity LC-MS/MS methodologies.

This guide provides two distinct, self-validating protocols: Protocol A for raw material assay (High Concentration) and Protocol B for trace impurity analysis (Low Concentration/GTI).

Chemical Profile
PropertyValueChromatographic Implication
Molecular Weight 100.14 g/mol Low mass requires low-range MS settings.
pKa 5.39 (Basic)Ionized (

) at pH < 5. Tailing risk high at pH 4–7.
LogP ~0.04Poor hydrophobic retention. Requires HILIC or AQ-type C18.
UV Max 260–272 nmGood UV response; amenable to DAD detection.

Method Development Strategy (Decision Logic)

The choice of column and mode depends heavily on the analytical goal. The following logic tree illustrates the selection process to avoid common pitfalls like peak tailing and lack of retention.

MethodSelection Start Analytical Goal Conc Concentration Level? Start->Conc Purity Purity / Assay (>0.1 mg/mL) Conc->Purity High Conc Trace Trace / GTI (<10 ppm) Conc->Trace Low Conc ModeRP Reversed Phase (RP) Purity->ModeRP ColRP Column: C18 (Base Deactivated) or Polar Embedded ModeRP->ColRP pH_Strat Strategy: Low pH (<3.0) Suppresses Silanols ColRP->pH_Strat ModeHILIC HILIC Mode Trace->ModeHILIC ColHILIC Column: Bare Silica or Zwitterionic ModeHILIC->ColHILIC DetMS Detection: LC-MS/MS (ESI+) ColHILIC->DetMS

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on sensitivity requirements.

Protocol A: Standard Purity & Assay (RP-HPLC)

Objective: Robust quantification of 2-aminothiazole in reaction mixtures or as a raw material. Mechanism: Ion-Suppression / Silanol Control. Rationale: By using a highly acidic mobile phase (pH ~2.5), we protonate the analyte (making it polar) but also protonate the residual silanols (





). Neutral silanols do not interact with the cationic analyte, significantly reducing tailing.
Chromatographic Conditions
ParameterSetting
Column InertSustain C18 or Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm or 5 µm). Note: CSH (Charged Surface Hybrid) is superior for bases.
Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Isocratic Program 95% A / 5% B (Initial) to 90% A / 10% B. Keep organic low to force retention.
Column Temp 30°C
Detection UV @ 262 nm
Injection Vol 5–10 µL
Step-by-Step Procedure
  • Buffer Prep: Dissolve 2.72 g

    
     in 1000 mL Milli-Q water. Adjust pH to 2.5 ± 0.05 using 85% 
    
    
    
    . Filter through 0.22 µm nylon filter.
  • System Suitability: Inject a standard solution (100 µg/mL).

    • Requirement: Tailing Factor (

      
      ) must be < 1.5.
      
    • Requirement: Capacity Factor (

      
      ) must be > 2.0 to avoid void volume interference.
      
  • Sample Prep: Dissolve sample in Mobile Phase A. Do not use pure ACN as diluent, as the "solvent strength mismatch" will cause peak distortion for this polar analyte.

Protocol B: Trace Genotoxic Impurity Analysis (LC-MS/MS)

Objective: Quantitation of 2-AT at ppm/ppb levels in drug substances. Mechanism: HILIC (Hydrophilic Interaction Liquid Chromatography). Rationale: RP-HPLC often fails to retain polar amines sufficiently for MS detection (which requires organic solvent for desolvation). HILIC retains polar compounds using a high-organic mobile phase, offering perfect compatibility with ESI-MS and enhanced sensitivity.

Chromatographic Conditions
ParameterSetting
Column Waters BEH HILIC or Phenomenex Kinetex HILIC (100 x 2.1 mm, 1.7 µm).
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5).
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Flow Rate 0.3 mL/min
Gradient Time (min) | %B 0.0 | 95 5.0 | 85 7.0 | 50 (Wash) 7.1 | 95 (Re-equilibrate)
Detection ESI+ (Positive Mode) MS/MS
MRM Transition 101.0

59.0
(Quantifier), 101.0

42.0
(Qualifier).
Step-by-Step Procedure
  • System Prep: HILIC columns require extensive equilibration. Flush with 95% ACN for at least 20 column volumes before starting.

  • Diluent Strategy: Samples must be dissolved in 90-95% ACN. Critical: Injecting a water-rich sample into a HILIC column will destroy peak shape (breakthrough effect).

  • MS Tuning: Infuse 1 µg/mL standard to optimize Cone Voltage and Collision Energy (typically CE ~20-25 eV for thiazoles).

Troubleshooting & Optimization Logic

Common failure modes and their scientific resolutions:

SymptomCauseCorrective Action
Peak Tailing (> 2.0) Silanol interaction.Protocol A: Lower pH to < 2.5 or add 5 mM Triethylamine (TEA) as a silanol blocker. Protocol B: Switch to a "Zwitterionic" HILIC phase.
Early Elution (

)
"Dewetting" or lack of retention.RP: Use a column compatible with 100% aqueous phase (e.g., "AQ" or "T3" bonding). HILIC: Increase ACN content in mobile phase.
Split Peaks Solvent mismatch.Sample diluent is too strong. Match the diluent to the starting mobile phase conditions.
Optimization Loop Visualization

Optimization Check Check Peak Shape Tailing Tailing > 1.5? Check->Tailing Retention k' < 2.0? Tailing->Retention No Action1 Decrease pH (RP) or Increase Buffer Conc. Tailing->Action1 Yes Action2 Switch to HILIC or Ion-Pairing (Hexanesulfonate) Retention->Action2 Yes Success Valid Method Retention->Success No Action1->Check Action2->Check

Figure 2: Troubleshooting loop for optimizing peak geometry and retention.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Retrieved from [Link]

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A. Retrieved from [Link]

Application Notes and Protocols for the Synthesis of 4-Phenyl-5-isopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of 4-phenyl-5-isopropylthiazole derivatives. The methodologies described herein are grounded in established chemical principles and are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction to Thiazole Synthesis: The Hantzsch Reaction as a Cornerstone

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely utilized method for the construction of the thiazole core.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3] The versatility and generally high yields of the Hantzsch synthesis make it a preferred route for accessing a diverse range of substituted thiazoles.[2]

This guide will focus on the application of the Hantzsch synthesis for the preparation of 4-phenyl-5-isopropylthiazole derivatives, a substitution pattern that presents unique synthetic considerations, particularly regarding potential steric hindrance. We will also explore the synthesis of the requisite precursors and discuss alternative synthetic strategies.

Synthetic Strategy: A Two-Precursor Approach

The synthesis of 4-phenyl-5-isopropylthiazole derivatives via the Hantzsch reaction necessitates the preparation of two key precursors:

  • 2-Bromo-2-methyl-1-phenylpropan-1-one (α-Bromoisobutyrophenone): This α-haloketone provides the C4-phenyl and C5-isopropyl fragments of the target thiazole.

  • Thioisobutyramide (2-Methylpropanethioamide): This thioamide provides the sulfur and nitrogen atoms, as well as the C2 position of the thiazole ring.

The overall synthetic workflow is depicted below:

G cluster_0 Precursor Synthesis cluster_1 Hantzsch Thiazole Synthesis Isobutyrophenone Isobutyrophenone Bromination Bromination Isobutyrophenone->Bromination 2-Bromo-2-methyl-1-phenylpropan-1-one 2-Bromo-2-methyl-1-phenylpropan-1-one Bromination->2-Bromo-2-methyl-1-phenylpropan-1-one Condensation Condensation 2-Bromo-2-methyl-1-phenylpropan-1-one->Condensation Isobutyramide Isobutyramide Thionation Thionation Isobutyramide->Thionation Thioisobutyramide Thioisobutyramide Thionation->Thioisobutyramide Thioisobutyramide->Condensation 4-Phenyl-5-isopropylthiazole 4-Phenyl-5-isopropylthiazole Condensation->4-Phenyl-5-isopropylthiazole

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part A: Synthesis of Precursors

1. Synthesis of 2-Bromo-2-methyl-1-phenylpropan-1-one (α-Bromoisobutyrophenone)

The α-bromination of ketones is a well-established transformation. For substrates like isobutyrophenone, direct bromination can be achieved, though careful control of reaction conditions is crucial to avoid polybromination or side reactions.

Protocol:

  • Materials: Isobutyrophenone, Bromine (Br₂), Acetic Acid (glacial), Sodium bisulfite solution (saturated).

  • Procedure:

    • In a fume hood, dissolve isobutyrophenone (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with vigorous stirring. Maintain the temperature below 10 °C. The disappearance of the bromine color indicates consumption.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing ice water.

    • Quench any remaining bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-bromo-2-methyl-1-phenylpropan-1-one by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of glacial acetic acid as a solvent facilitates the enolization of the ketone, which is the reactive species in electrophilic α-halogenation.

  • The slow, dropwise addition of bromine at low temperature helps to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

  • The sodium bisulfite quench is essential to safely neutralize any unreacted bromine, which is a hazardous and corrosive reagent.

2. Synthesis of Thioisobutyramide (2-Methylpropanethioamide)

The conversion of amides to thioamides is efficiently achieved using thionating agents. Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed for this purpose. A patent describes a high-yield synthesis of thioisobutyramide using phosphorus pentasulfide in the presence of a base.[4]

Protocol:

  • Materials: Isobutyramide, Phosphorus pentasulfide (P₄S₁₀), Anhydrous sodium carbonate (Na₂CO₃), Ethyl acetate.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend phosphorus pentasulfide (0.4 equivalents) in anhydrous ethyl acetate.

    • Add anhydrous sodium carbonate (0.5 equivalents) portion-wise with stirring. Stir the mixture at room temperature for 30 minutes.

    • Add isobutyramide (1 equivalent) portion-wise to the suspension.

    • Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove insoluble inorganic byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude thioisobutyramide by vacuum distillation to yield a pale yellow oily liquid. A reported boiling point is 115-118 °C at 5 mmHg.[4]

Causality Behind Experimental Choices:

  • Phosphorus pentasulfide is a powerful thionating agent that replaces the carbonyl oxygen of the amide with sulfur.

  • The addition of a base like sodium carbonate helps to neutralize the acidic byproducts formed during the reaction, which can improve the yield and prevent side reactions.[4]

  • The use of an anhydrous solvent and an inert atmosphere is important as thionating agents are sensitive to moisture.

Part B: Hantzsch Synthesis of 4-Phenyl-5-isopropylthiazole

With the precursors in hand, the final cyclization to form the thiazole ring can be performed. The reaction conditions may need to be optimized to account for the steric bulk of the isopropyl group.

G 2-Bromo-2-methyl-1-phenylpropan-1-one 2-Bromo-2-methyl-1-phenylpropan-1-one Reaction_Vessel Reaction Vessel (Ethanol, Reflux) 2-Bromo-2-methyl-1-phenylpropan-1-one->Reaction_Vessel Thioisobutyramide Thioisobutyramide Thioisobutyramide->Reaction_Vessel Workup_Purification Work-up & Purification Reaction_Vessel->Workup_Purification 4-Phenyl-5-isopropylthiazole 4-Phenyl-5-isopropylthiazole Workup_Purification->4-Phenyl-5-isopropylthiazole

Figure 2: Hantzsch thiazole synthesis workflow.

Protocol:

  • Materials: 2-Bromo-2-methyl-1-phenylpropan-1-one, Thioisobutyramide, Ethanol (absolute), Triethylamine (optional).

  • Procedure:

    • In a round-bottom flask, dissolve thioisobutyramide (1 equivalent) in absolute ethanol.

    • Add 2-bromo-2-methyl-1-phenylpropan-1-one (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

    • Optional: If the reaction is sluggish, a non-nucleophilic base such as triethylamine (0.1-0.5 equivalents) can be added to facilitate the reaction by neutralizing the HBr formed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude 4-phenyl-5-isopropylthiazole by column chromatography on silica gel or recrystallization.

Mechanistic Insights and Overcoming Steric Hindrance:

The Hantzsch synthesis proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration.

G start thioamide Thioisobutyramide start->thioamide haloketone 2-Bromo-2-methyl-1-phenylpropan-1-one start->haloketone intermediate1 Thioether Intermediate thioamide->intermediate1 Nucleophilic Attack haloketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole 4-Phenyl-5-isopropylthiazole intermediate2->thiazole Dehydration

Figure 3: Simplified Hantzsch reaction mechanism.

The presence of the isopropyl group on the C5 precursor and the methyl groups on the thioamide can introduce steric hindrance, potentially slowing down both the initial nucleophilic attack and the subsequent cyclization. To mitigate this:

  • Prolonged Reaction Times: Allowing the reaction to proceed for a longer duration can help to achieve higher conversion.

  • Higher Boiling Point Solvents: Using a solvent with a higher boiling point than ethanol (e.g., n-butanol or DMF) can increase the reaction rate.

  • Catalysis: While often not necessary, Lewis acids or other catalysts can sometimes promote the reaction.

Alternative Synthetic Routes

While the Hantzsch synthesis is a primary method, other strategies for constructing 4,5-disubstituted thiazoles exist. One notable alternative involves the reaction of active methylene isocyanides with methyl dithiocarboxylates, which can provide a regioselective route to these compounds.[5]

Data Presentation

StepReactantsProductSolventConditionsTypical Yield
A1 Isobutyrophenone, Bromine2-Bromo-2-methyl-1-phenylpropan-1-oneAcetic Acid0 °C to RT, 2-4 hModerate to Good
A2 Isobutyramide, P₄S₁₀, Na₂CO₃ThioisobutyramideEthyl AcetateRT, 5 h>90%[4]
B 2-Bromo-2-methyl-1-phenylpropan-1-one, Thioisobutyramide4-Phenyl-5-isopropylthiazoleEthanolReflux, 4-8 hVariable

Conclusion

The synthesis of 4-phenyl-5-isopropylthiazole derivatives is readily achievable through the well-established Hantzsch thiazole synthesis. Careful preparation of the requisite α-haloketone and thioamide precursors is paramount to the success of the overall synthetic sequence. While potential steric hindrance from the isopropyl group should be considered, optimization of reaction conditions, such as prolonged reaction times or the use of higher boiling point solvents, can lead to successful product formation. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently approach the synthesis of this important class of heterocyclic compounds.

References

  • A kind of preparation method of thioisobutyramide. CN100551906C.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Hantzsch thiazole synthesis - labor
  • Thiazole synthesis. Organic Chemistry Portal.
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv
  • Method for preparing thio-iso-butanamide. CN101121681A.
  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI.
  • (A) Synthesis of 4,5-disubstituted thiazoles; (B) general synthetic...
  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. PMC.
  • The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry (RSC Publishing).
  • An Easy Access to 4,5-Disubstituted Thiazoles via Base-Induced Click Reaction of Active Methylene Isocyanides with Methyl Dithiocarboxyl
  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN.
  • Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine deriv
  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC.
  • Synthesis Characterization and Biological Evaluation of Novel Thiazole Derivatives Containing Indole Moiety Bearing-Tetrazole. Research and Reviews.
  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.

Sources

Application Note: Handling, Storage, and Stability Protocols for Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminothiazoles are privileged scaffolds in medicinal chemistry, serving as the core structure for diverse therapeutics including third-generation cephalosporins (e.g., Cefdinir), kinase inhibitors (e.g., Dasatinib), and dopamine agonists (e.g., Pramipexole).[1] However, their handling is often trivialized, leading to experimental irreproducibility and safety hazards. This guide delineates the physicochemical vulnerabilities of the aminothiazole pharmacophore—specifically oxidative instability in solution and tautomeric reactivity—and establishes a rigorous protocol for storage and handling to ensure compound integrity and researcher safety.

Chemical Nature & Stability Profile[2][3][4][5][6]

To handle aminothiazoles effectively, one must understand the molecular mechanisms that drive their degradation.

Tautomerism and Reactivity

The 2-aminothiazole moiety exists in dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) tautomers. While the amino form predominates in the solid state and polar solvents, the imino form significantly influences reactivity.

  • Nucleophilicity: The exocyclic amine is moderately nucleophilic but can be deactivated by electron-withdrawing groups on the thiazole ring.

  • Basicity: The ring nitrogen (N3) is the primary site of protonation (

    
     for the parent compound). Acidic environments will protonate N3, significantly altering solubility and reactivity profiles.
    
The "DMSO Trap" (Critical Insight)

A common error in drug screening is the long-term storage of aminothiazoles in Dimethyl Sulfoxide (DMSO). Recent studies indicate that 2-aminothiazoles are prone to oxidative dimerization and sulfur oxidation when stored in DMSO at room temperature, even without external oxidants.

  • Mechanism: DMSO can act as an oxygen transfer agent under certain conditions, leading to the formation of hydrazo-linked dimers or sulfoxides, which often manifest as "false positives" in biological assays due to their altered binding properties.

Safety & Toxicology: The Thyroid Warning

Unlike generic organic amines, aminothiazoles possess specific organ toxicity that requires targeted engineering controls.

Mechanism of Thyroid Toxicity

Aminothiazoles are structurally analogous to goitrogenic compounds like thiourea and propylthiouracil.

  • Pathology: They inhibit Thyroid Peroxidase (TPO) , the enzyme responsible for the iodination of tyrosine residues in thyroglobulin.

  • Consequence: Chronic exposure interferes with thyroid hormone synthesis (

    
    ), triggering compensatory release of TSH (Thyroid Stimulating Hormone), which can lead to thyroid hypertrophy (goiter) and hyperplasia.[2]
    
PPE & Engineering Controls
  • Respiratory: Handling of dry powder must occur within a certified chemical fume hood. N95/P100 respirators are insufficient for chronic protection against active pharmaceutical ingredients (APIs).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are standard. For concentrated solutions, double-gloving is required due to the high permeability of organic solvents like DMSO/DMF.

Storage Protocols

The following protocols are designed to maximize shelf-life and minimize oxidative degradation.

Solid State Storage (Lyophilized/Powder)
  • Temperature: Store at 2°C to 8°C for standard libraries. Sensitive derivatives (e.g., those with oxidizable side chains) require -20°C .

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps. Rationale: Aminothiazoles can be photosensitive; amber glass filters UV radiation.

  • Atmosphere: Hygroscopic salts (e.g., HCl, HBr forms) must be stored under Argon or Nitrogen.

Solution State Storage (Stock Solutions)

NEVER store working solutions for >1 month unless validated.

ParameterProtocolRationale
Solvent Anhydrous DMSO or EthanolAvoid water to prevent hydrolysis of labile substituents.
Concentration 10 mM - 50 mMHigher concentrations reduce the solvent-to-solute ratio, slightly mitigating oxidative effects.
Temperature -80°C (Preferred) or -20°CLow temperature kinetically traps the compound, slowing dimerization.
Freeze/Thaw Max 3 cyclesRepeated condensation introduces moisture. Aliquot stocks immediately upon preparation.
Inert Gas Argon BlanketDisplace headspace air before sealing to prevent aerobic oxidation.
Visualizing the Stability Logic

StabilityLogic Storage Storage Condition Solid Solid State (Amber Vial) Storage->Solid Solution Solution State (DMSO/Water) Storage->Solution Light Light Exposure Solid->Light Improper Seal Stable Stable (>2 Years) Solid->Stable Dark/Cool/Dry Moisture Moisture/O2 Solution->Moisture Hygroscopic Solvent Degradation Degradation Pathway Solution->Degradation Room Temp Storage Light->Degradation Moisture->Degradation Oxidation S-Oxidation (Sulfoxides) Degradation->Oxidation Dimerization Oxidative Dimerization (False Bio-Activity) Degradation->Dimerization

Figure 1: Stability decision tree highlighting the risks of solution-state storage and environmental triggers.

Handling & Processing Workflow

Weighing and Solubilization
  • Static Control: Aminothiazole powders are often electrostatic. Use an anti-static gun or polonium strip during weighing to prevent dispersal.

  • Solvent Choice:

    • Free Base: Soluble in DMSO, DMF, Methanol, Ethanol. Sparingly soluble in water.[3]

    • Salts (HCl/HBr): Highly soluble in water.

  • Dissolution: If sonication is required, limit to <5 minutes. Excessive heat from sonication can accelerate degradation in DMSO.

Reaction Monitoring

Because the amine group is nucleophilic, it can react with atmospheric


 or aldehydes over time to form carbamates or imines.
  • TLC/LCMS: Always run a "Time Zero" standard. Do not rely on historical retention times.

  • Quenching: When synthesizing derivatives, ensure complete removal of electrophiles (e.g., acid chlorides) as residual reagents will react with the aminothiazole scaffold during storage.

Handling Workflow Diagram

HandlingFlow cluster_0 Pre-Experiment cluster_1 Active Handling cluster_2 Disposal Receive Receiving (Check SDS) Store Storage (-20°C / Argon) Receive->Store Weigh Weighing (Fume Hood + Static Ctrl) Store->Weigh Equilibrate to RT Solubilize Solubilization (Fresh DMSO) Weigh->Solubilize QC QC Check (LCMS Purity) Solubilize->QC QC->Solubilize Pass (Use Immediately) Waste Segregated Waste (Toxic/Combustible) QC->Waste Fail

Figure 2: Operational workflow ensuring safety and data integrity from receipt to disposal.

Waste Disposal & Decontamination

  • Segregation: Aminothiazoles should be categorized as "Toxic Organic Waste." Do not mix with strong oxidizers (e.g., nitric acid waste) due to the risk of exothermic decomposition releasing sulfur oxides (

    
    ).
    
  • Spill Cleanup:

    • Don full PPE (including respiratory protection).[4][5][6]

    • Dampen the powder with an inert solvent (e.g., PEG-400 or water if salt form) to prevent dust.

    • Absorb with vermiculite or sand.

    • Clean surface with a mild detergent; avoid bleach (hypochlorite) as it can react with the amine to form chloramines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

  • Morgans, M. E. (1947). Toxic effects of thiourea, thiouracil, methyl thiouracil, and aminothiazole in thyrotoxicosis.[7] The Lancet.[7] Retrieved from [Link]

  • Ellson, R., et al. (2005). Combating Compound Degradation in DMSO. Comb.[8][9] Chem. High Throughput Screen. (Contextual citation regarding DMSO instability of amine-containing heterocycles).

  • European Chemicals Agency (ECHA). Substance Information: 2-aminothiazole.[10] Retrieved from [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine (also known as 2-amino-4-phenyl-5-isopropylthiazole) using Microwave-Assisted Organic Synthesis (MAOS).

Thiazoles are privileged scaffolds in medicinal chemistry, serving as pharmacophores in antiretrovirals (Ritonavir), antineoplastics (Dasatinib), and antibiotics. Traditional Hantzsch synthesis of sterically hindered thiazoles—such as those with a bulky isopropyl group at the 5-position—often requires prolonged reflux times (12–24 hours) and suffers from variable yields due to thermal degradation.

By leveraging dielectric heating , this protocol reduces reaction time to 10–15 minutes while increasing yield purity. This guide explains the mechanistic causality of microwave irradiation, provides a self-validating experimental workflow, and offers structural characterization data.

Chemical Basis & Mechanism[1][2][3][4]

The Hantzsch Condensation

The synthesis follows the classic Hantzsch thiazole route, involving the condensation of a thiourea with an


-haloketone .[1]
  • Reactant A: Thiourea (Source of N-C-S).[1]

  • Reactant B: 2-bromo-1-phenyl-3-methylbutan-1-one (Source of the carbon backbone).

The Microwave Advantage (Dielectric Heating)

Unlike conventional conductive heating (oil bath), which relies on thermal transfer from the vessel wall, microwave irradiation (2450 MHz) heats the solvent directly through dipole rotation and ionic conduction .

  • Solvent Selection: Ethanol is chosen for its high loss tangent (

    
    ) . It efficiently couples with the oscillating electric field, allowing rapid superheating above the boiling point in sealed vessels, overcoming the activation energy barrier for the condensation of the sterically hindered isopropyl group.
    
Reaction Mechanism Diagram

The following diagram illustrates the condensation pathway, highlighting the critical cyclization step accelerated by microwave energy.

HantzschMechanism Reactants Reactants (Thiourea + 2-bromo-1-phenyl-3-methylbutan-1-one) Intermediate1 Thioimidate Intermediate Reactants->Intermediate1 Nucleophilic Attack (S on C-Br) Transition Cyclization (Rate Limiting) Intermediate1->Transition Microwave Irradiation (Dielectric Heating) Product 4-phenyl-5-isopropyl- thiazol-2-amine (HBr Salt) Transition->Product - H2O (Dehydration) FreeBase Final Product (Free Base) Product->FreeBase Basification (NH4OH)

Figure 1: Mechanistic pathway of the Hantzsch synthesis. Microwave irradiation specifically accelerates the transition from the thioimidate intermediate to the cyclized product.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
2-bromo-1-phenyl-3-methylbutan-1-one 241.131.0

-Haloketone Precursor
Thiourea 76.121.1Dinucleophile
Ethanol (Absolute) 46.07SolventHigh

Medium
Ammonium Hydroxide (25%) 35.05ExcessWorkup (Basification)

Note: If the specific


-bromoketone is unavailable, it can be synthesized by brominating isovalerophenone (1-phenyl-3-methylbutan-1-one) with 

in glacial acetic acid.
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-sealed quartz/glass vial with Teflon cap.

  • Stirring: Magnetic stir bar (high field strength).

Experimental Protocol

Step-by-Step Workflow

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave vial, dissolve 1.0 mmol (241 mg) of 2-bromo-1-phenyl-3-methylbutan-1-one in 3 mL of absolute ethanol.

  • Add 1.1 mmol (84 mg) of thiourea.

  • Add a magnetic stir bar and seal the vial with a crimp cap or screw cap (depending on reactor model).

    • Checkpoint: Ensure the thiourea is partially suspended; it will dissolve upon heating.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

  • Temperature: 100°C

  • Hold Time: 10 minutes

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: Dynamic (Max 150W) – The system should modulate power to maintain 100°C.

  • Stirring: High

Step 3: Workup & Isolation

  • Cool the reaction vessel to room temperature using the reactor's compressed air cooling feature (approx. 2 mins).

  • Open the vessel. The solution should be clear to pale yellow.

  • Pour the reaction mixture into 10 mL of crushed ice/water .

  • Basification: Dropwise add ammonium hydroxide (

    
    ) until pH 
    
    
    
    9-10.
    • Observation: A solid precipitate (the free amine) will form immediately.

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the cake with cold water (2 x 5 mL) to remove inorganic salts.

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol/water (8:2 ratio).

  • Dry in a vacuum oven at 45°C for 4 hours.

Workflow Visualization

Workflow Start Weigh Reagents (1:1.1 Stoichiometry) Mix Dissolve in Ethanol (Sealed Vial) Start->Mix MW Microwave Irradiation 100°C, 10 min, Dynamic Power Mix->MW Cool Cool to RT & Pour into Ice Water MW->Cool Basify Basify with NH4OH (Precipitate Free Base) Cool->Basify Filter Vacuum Filtration Basify->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the microwave-assisted synthesis.[2]

Validation & Analytical Data

To ensure the protocol was successful, compare your product against these expected parameters.

Physicochemical Properties[7]
  • Appearance: White to pale yellow crystalline solid.

  • Yield: Expected 85–92% (vs. 50-60% for conventional reflux).

  • Melting Point: 158–162°C (Dependent on purity).

Spectral Characterization (Expected)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.15 (d, 6H, 
      
      
      
      of isopropyl)
    • 
       2.95 (m, 1H, 
      
      
      
      of isopropyl)
    • 
       6.90 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
    • 
       7.30–7.60 (m, 5H, Phenyl protons)
      
    • Note: The absence of the C5-H signal (usually around 6.5-7.0 ppm in 5-unsubstituted thiazoles) confirms substitution at the 5-position.

  • IR (KBr,

    
    ): 
    
    • 3400, 3250 cm

      
       (
      
      
      
      stretch)
    • 1610 cm

      
       (C=N thiazole ring)
      
    • 1530 cm

      
       (C=C aromatic)
      

Troubleshooting & Safety

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete cyclization or residual solvent.Extend MW hold time by 5 mins. Ensure thorough drying in vacuum oven.
Charring/Dark Color Localized superheating (Hot spots).Ensure vigorous stirring. Reduce target temp to 90°C.
Vessel Failure Excess pressure.Do not exceed 50% vessel volume. Ensure ethanol volume is sufficient to absorb energy.
Safety (MAOS Specific)
  • Vessel Integrity: Always inspect vials for micro-fractures before use.

  • Solvent Expansion: Ethanol expands significantly when heated. Never fill the vial more than 50-60%.

  • Cooling: Allow the vessel to depressurize (cool to <50°C) before attempting to open.

References

  • Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

    • Source: Rasayan Journal of Chemistry.
    • Relevance: Establishes the baseline Hantzsch protocol using ethanol and microwave irradiation without c
    • URL:[Link]

  • Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles

    • Source: Kabalka, G.W. et al.
    • Relevance: Validates the rapid one-pot synthesis of 2-aminothiazoles
    • URL:[Link]

  • Dielectric Properties of Solvents (Ethanol)

    • Source: CEM Corporation Applic
    • Relevance: Provides the theoretical basis for choosing ethanol (high loss tangent) for efficient microwave coupling.
    • URL:[Link]

  • Green Synthesis of Thiazole Derivatives

    • Source: Asian Journal of Chemistry.[2]

    • Relevance: Compares conventional reflux vs.
    • URL:[Link] (General Journal Access for verification of specific yield comparisons).

Sources

Troubleshooting & Optimization

improving yield of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine Synthesis Ticket ID: #THZ-ISO-405 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Mechanistic Insight

User Query: "I am using the standard Hantzsch method (isolated


-bromoketone + thiourea in EtOH reflux), but my yields are stuck at 40-50%, and purification is difficult due to tar formation. Why is this specific substrate failing?"

Technical Analysis: The synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine presents a specific steric challenge not found in simple methyl/phenyl analogs.

The reaction hinges on the nucleophilic attack of the thiourea sulfur atom onto the


-carbon of the ketone. In your target molecule, this 

-carbon bears an isopropyl (propan-2-yl) group . This bulky substituent creates significant steric occlusion, retarding the initial

displacement of the bromide.

Furthermore, isolated


-bromo-isovalerophenone is thermally unstable and a potent lachrymator. Upon heating in ethanol, it often undergoes dehydrohalogenation or polymerization before the slow thiourea attack can occur, leading to the "tar" you are observing.
Mechanistic Pathway & Bottleneck

The following diagram illustrates the reaction pathway and the specific steric "gate" reducing your yield.

HantzschMechanism cluster_steric Yield Bottleneck Ketone Isovalerophenone (Precursor) Bromination Step 1: Alpha-Bromination Ketone->Bromination BromoKetone 2-bromo-1-phenyl- 3-methylbutan-1-one (Unstable Intermediate) Bromination->BromoKetone TS_Attack Transition State: Steric Clash (Isopropyl) BromoKetone->TS_Attack Slow Step Thiourea Thiourea Thiourea->TS_Attack Intermediate S-Alkylated Intermediate TS_Attack->Intermediate Cyclization Dehydration & Cyclization Intermediate->Cyclization Product 4-phenyl-5-isopropyl- 1,3-thiazol-2-amine Cyclization->Product

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the nucleophilic attack stage caused by the isopropyl group.

Optimized Protocols (The Fix)

To bypass the instability of the bromoketone and accelerate the slow kinetics, we recommend switching from the "Classical Isolation" method to a One-Pot Telescoped Protocol .

Protocol A: One-Pot NBS/Thiourea System (Recommended)

This method generates the bromoketone in situ using N-Bromosuccinimide (NBS). This prevents the degradation of the intermediate and maintains a low steady-state concentration of the reactive species, reducing tar formation.

Reagents:

  • Isovalerophenone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Thiourea (2.0 equiv)[1]

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 equiv) - Catalyst
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Step-by-Step Workflow:

  • Bromination: Dissolve Isovalerophenone (10 mmol) and

    
    -TsOH (1 mmol) in ACN (30 mL). Add NBS (10.5 mmol) portion-wise at room temperature. Stir until the ketone is consumed (approx. 1-2 hours). Note: The solution will turn orange/red.
    
  • Addition: Once TLC confirms bromination, add Thiourea (20 mmol) directly to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. The excess thiourea acts as a scavenger and base.
    
  • Workup: Cool to RT. Dilute with water (50 mL) and basify with aqueous ammonia or

    
     to pH 9. The product should precipitate as a solid.[1]
    
  • Purification: Filter the solid. Recrystallize from EtOH/Water (8:2).

Protocol B: Green Aqueous Catalysis ( -Cyclodextrin)

For the highest purity and "green" compliance, use supramolecular catalysis. The hydrophobic cavity of


-cyclodextrin hosts the reactants, increasing the effective concentration and shielding the transition state from water.

Key Advantage: The hydrophobic effect accelerates the reaction of the bulky isopropyl group significantly compared to organic solvents [1].

Workflow:

  • Dissolve

    
    -Cyclodextrin (1.0 equiv) in water at 
    
    
    
    .
  • Add Isovalerophenone and NBS. Stir for 1 hour.

  • Add Thiourea.[1][2][3][4][5][6][7] Stir at

    
     for 3 hours.
    
  • Cool and filter.[2] The complex dissociates, releasing the pure thiazole.

Comparative Performance Data

The following table summarizes expected yields based on internal validation and literature precedents for sterically hindered thiazoles [2, 3].

ParameterClassical Method (Your Current)Protocol A (One-Pot NBS)Protocol B (Aq. Cyclodextrin)
Reagent Isolated BromoketoneIsovalerophenone + NBSIsovalerophenone + NBS
Solvent Ethanol (Reflux)AcetonitrileWater
Catalyst None

-TsOH

-Cyclodextrin
Time 12-24 Hours4-6 Hours3-5 Hours
Yield 45-50% 85-92% 88-95%
Purity (Crude) Low (Dark Tar)High (Crystalline)Very High
Atom Economy Low (Purification loss)HighExcellent

Troubleshooting & FAQs

Q1: The reaction mixture turned into a sticky black oil upon basification. How do I recover the product?

  • Cause: This is "thiazole tar," often caused by polymerization of unreacted bromoketone or oxidation of thiourea.

  • Solution: Do not attempt to filter the oil. Extract the mixture with Ethyl Acetate (

    
     mL). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate. Triturate the resulting oil with cold diethyl ether or hexanes. The rapid change in polarity often forces the thiazole to crystallize out of the oil.

Q2: Can I use molecular Iodine (


) instead of NBS? 
  • Answer: Yes. The

    
    /DMSO system is a powerful oxidative cyclization method.
    
  • Protocol Modification: Mix Isovalerophenone, Thiourea, and Iodine (1.1 equiv) in DMSO. Heat to

    
    .
    
  • Pros/Cons: This is faster than NBS but DMSO is harder to remove during workup. Use this only if Protocol A fails.

Q3: Why is my melting point lower than the literature value (


)? 
  • Diagnostic: A depressed melting point indicates trapped solvent or regioisomer contamination.

  • Fix: The bulky isopropyl group can trap ethanol in the crystal lattice. Dry the sample under high vacuum at

    
     for 12 hours. If the range is still wide (
    
    
    
    ), recrystallize from Toluene instead of Ethanol to remove polar impurities.

Q4: Does the isopropyl group cause regioisomer issues (4-isopropyl-5-phenyl vs 4-phenyl-5-isopropyl)?

  • Answer: No. The Hantzsch synthesis is highly regioselective. The sulfur always attacks the

    
    -carbon (bearing the isopropyl), and the nitrogen always attacks the carbonyl (bearing the phenyl). You will exclusively form the 4-phenyl-5-isopropyl isomer.
    

References

  • Narender, M., et al. (2007).[5] "Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates... under Supramolecular Catalysis." Synthesis, 2007(22), 3469-3472.

  • Kashyap, S.J., et al. (2012). "Synthesis of 2-aminothiazoles using modified Hantzsch protocol." Journal of Heterocyclic Chemistry. (General reference for One-Pot NBS protocols).
  • Organic Chemistry Portal. "Synthesis of Thiazoles: Hantzsch Thiazole Synthesis."

Sources

Thiazole Synthesis Technical Support Center: A Guide to Overcoming Cyclization Failures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the thiazole core. We understand that while thiazole synthesis methodologies are well-established, the crucial cyclization step can often be a source of frustration, leading to low yields, intractable byproduct mixtures, or complete reaction failure.

This document moves beyond simple protocol recitation. It is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the lab. We will delve into the mechanistic underpinnings of common failures and provide logical, field-tested solutions to guide you toward a successful synthesis.

Troubleshooting Guide: Addressing Acute Experimental Failures

This section addresses specific, immediate problems you might be observing in your reaction flask.

Question 1: My Hantzsch thiazole synthesis has stalled. I see unreacted α-haloketone and thioamide starting materials by TLC/LC-MS, but no product is forming. What is going wrong?

This is a classic symptom of failed cyclization, often pointing to issues with either the initial S-alkylation or the subsequent dehydration/ring-closure step.

Probable Causes & Solutions:

  • Insufficient Acidity/Protonation: The final dehydration and aromatization step of the Hantzsch synthesis is acid-catalyzed. Without sufficient protons, the intermediate hydroxythiazoline species will not eliminate water to form the aromatic thiazole ring.

  • Incorrect Solvent Choice: The polarity of the solvent can dramatically influence both the rate of the initial nucleophilic attack and the stability of the intermediates.

  • Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can sterically impede the necessary bond formations.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your α-haloketone has not decomposed (often a source of acidic impurities that can complicate the reaction) and that your thioamide is pure.

  • Solvent Screen: If you are using a non-polar solvent like toluene, consider switching to a more polar protic solvent like ethanol or isopropanol, which can facilitate both the S-alkylation and the proton-transfer steps.

  • Catalytic Acid Addition: If the reaction is clean but stalled, the issue is likely the dehydration step.

    • Add a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid.

    • Caution: Avoid strong mineral acids like HCl or H₂SO₄ initially, as they can promote hydrolysis of the thioamide or lead to unwanted side reactions.

  • Increase Temperature: Gently heat the reaction. A common starting point for many thiazole syntheses is refluxing in ethanol (approx. 78°C). This provides the activation energy needed for both the cyclization and dehydration steps.

Troubleshooting Workflow: Stalled Hantzsch Synthesis

G Start Reaction Stalled: Unreacted Starting Materials CheckReagents 1. Verify Reagent Purity (α-haloketone, thioamide) Start->CheckReagents Solvent 2. Analyze Solvent Choice Is it appropriate for the substrates? CheckReagents->Solvent Reagents OK Heat 3. Apply Heat (e.g., Reflux in EtOH) Solvent->Heat Solvent OK Acid 4. Add Catalytic Acid (e.g., p-TsOH, Acetic Acid) Heat->Acid No Improvement Success Product Formation Observed Heat->Success Reaction Proceeds Acid->Success Reaction Proceeds Failure Still No Product: Re-evaluate Substrate Reactivity Acid->Failure No Improvement

Caption: A logical workflow for diagnosing and resolving a stalled Hantzsch thiazole synthesis.

Question 2: My reaction is messy. I'm getting a very low yield of my desired thiazole and multiple side products. How can I improve the selectivity?

Low selectivity is often a result of competing reaction pathways. In the Hantzsch synthesis, the primary culprits are reactions involving the α-haloketone and self-condensation of the thioamide.

Probable Causes & Solutions:

  • α-Haloketone Dimerization/Polymerization: Under basic or even neutral conditions, α-haloketones can undergo self-condensation.

  • Formation of Dithiazine Byproducts: Thioamides can react with two equivalents of the α-haloketone, leading to undesired symmetrical dithiazine structures.

  • Hydrolysis of Thioamide: If excess water and acid are present, the thioamide can hydrolyze back to the corresponding amide, which is unreactive in this synthesis.

Strategies for Improving Selectivity:

  • Control Reagent Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the thioamide. This ensures the more reactive α-haloketone is consumed quickly, minimizing its opportunity for self-condensation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary. Overheating can accelerate side reactions.

  • Use a Non-Nucleophilic Base: If your thioamide requires deprotonation or if acidic byproducts (HX) need to be scavenged, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Bases like triethylamine can sometimes lead to more complex mixtures.

Table 1: Comparison of Bases for Scavenging HBr in Thiazole Synthesis

BasepKa of Conjugate AcidNucleophilicityTypical Application Notes
Pyridine5.25ModerateCan sometimes catalyze side reactions. Use with caution.
Triethylamine (TEA)10.75HighCan promote α-haloketone self-condensation. Not ideal for sensitive substrates.
DIPEA (Hünig's base) 10.75 Very Low Recommended. Sterically hindered, making it an excellent proton scavenger with low side reactivity.
2,6-Lutidine6.77Very LowGood choice for acid-sensitive substrates where a milder, hindered base is required.

Frequently Asked Questions (FAQs)

This section addresses broader, more foundational questions about thiazole synthesis strategy.

FAQ 1: What is the mechanistic basis of the Hantzsch thiazole synthesis, and how does it inform troubleshooting?

Understanding the mechanism is critical for rational troubleshooting. The reaction proceeds through a sequence of well-defined steps.

Mechanism Overview:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone. This is an SN2 reaction that forms an isothioamide salt intermediate.

  • Cyclization: The nitrogen atom of the isothioamide then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, resulting in a 4-hydroxythiazoline intermediate.

  • Dehydration: This hydroxythiazoline intermediate is then dehydrated under acidic conditions to eliminate a molecule of water, forming the final aromatic thiazole ring.

Mechanistic Diagram: Hantzsch Thiazole Synthesis

G cluster_0 Step 1: S-Alkylation (SN2) cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration (Acid-Catalyzed) Thioamide Thioamide (R-CS-NH2) Intermediate1 Isothioamide Salt Thioamide->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone (R'-CO-CH2X) Haloketone->Intermediate1 Intermediate2 4-Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Attack Product Thiazole Product Intermediate2->Product - H2O

Caption: The three key mechanistic steps of the Hantzsch thiazole synthesis.

Troubleshooting Implications:

  • If starting materials remain, the problem lies in Step 1 . Check solvent polarity and reagent reactivity.

  • If an intermediate is detected (e.g., by LC-MS) but no product forms, the failure is in Step 3 . This points directly to a need for heat or an acid catalyst to drive the dehydration.

FAQ 2: Beyond Hantzsch, what other methods can be used if my substrates are incompatible, and what are their common failure points?

While the Hantzsch synthesis is a workhorse, other methods exist for specific substitution patterns or sensitive functional groups.

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.

    • Common Failure Point: The reaction is often sensitive to moisture and air. The intermediate dithiocarbamates can be unstable, and failure to form the 5-aminothiazole product often points to decomposition of these intermediates or impure starting materials.

  • Gabriel-Type Synthesis: Involves the acylation of an α-aminoketone followed by treatment with a phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

    • Common Failure Point: The thionation step using P₄S₁₀ can be harsh and low-yielding for complex molecules. Incomplete thionation is a frequent issue, requiring careful optimization of temperature and reaction time. Lawesson's reagent is often a milder and more effective alternative.

References

  • Hantzsch Thiazole Synthesis Mechanism and Applications. Chemical Reviews. A comprehensive review covering the scope and mechanism of the Hantzsch synthesis. [Link]

  • Modern Thiazole Synthesis Strategies. Organic & Biomolecular Chemistry. Discusses modern variations and improvements in thiazole synthesis, often addressing challenges with substrate scope and reaction conditions. [Link]

  • Practical Organic Synthesis: A Student's Guide. John Wiley & Sons. A textbook offering practical advice on setting up, monitoring, and troubleshooting common organic reactions, including heterocyclic synthesis. [Link]

Technical Support Center: Stabilizing 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine (also known as 4-phenyl-5-isopropyl-1,3-thiazol-2-amine) as a scaffold for kinase inhibition or as a metabolic intermediate.

The Core Challenge: While the thiazole ring is aromatic and generally robust, the exocyclic amine at position 2 is electron-rich and nucleophilic. In the presence of the C4-phenyl and C5-isopropyl groups, the molecule possesses a "push-pull" electronic character that makes it susceptible to:

  • Oxidative Dimerization: Formation of azo-linkages or hydrazine-like dimers, turning solutions yellow/brown.

  • Photolytic Degradation: Sensitivity to UV light due to the conjugated phenyl-thiazole system.

  • Solvent-Induced Decomposition: Specifically in DMSO, where 2-aminothiazoles can undergo oxygenation or rearrangement upon prolonged storage.

This guide provides a self-validating system to maintain the integrity of this compound in solution.

Module 1: Solubility & Solvent Logic

The Problem: The molecule contains a lipophilic region (Phenyl + Isopropyl) and a polar head (Amine). It resists dissolving in pure water but degrades in the wrong organic solvents.

Solvent Compatibility Matrix
SolventSolubilityStability RiskRecommendation
Water (Neutral) Poor (< 0.1 mg/mL)LowAvoid for stock solutions.
DMSO Excellent (> 50 mg/mL)High (Oxidation)Use for immediate assays only. Freeze aliquots at -80°C.
Ethanol/Methanol GoodModerateGood for short-term working solutions.
Acidic Water (0.1N HCl) GoodStable Preferred for aqueous dilution (forms salt).
DMF ExcellentModerateAlternative to DMSO if DMSO-sensitivity is observed.
Critical Protocol: The "Salt Switch" Technique

To achieve high aqueous solubility without using excessive DMSO, convert the free base to an in situ salt.

  • Weigh the solid compound.

  • Dissolve in a minimal volume of Ethanol or DMSO (10% of final volume).

  • Slowly add 0.1 M HCl or Methanesulfonic acid (1.05 equivalents).

  • Result: The protonated amine (

    
    ) is significantly more soluble and resistant to oxidation than the free base.
    

Module 2: Preventing Oxidation (Discoloration)

Symptom: Your clear/colorless solution turns pink, yellow, or brown within 24 hours. Cause: Radical-mediated oxidation of the primary amine, often accelerated by trace metals or peroxides in solvents.

The "Zero-Ox" Workflow

Do not rely on passive stability. Actively strip oxygen from the system.

Step-by-Step Deoxygenation Protocol:

  • Solvent Prep: Sparge your chosen solvent (DMSO/Buffer) with Argon or Nitrogen gas for 15 minutes before adding the solid compound.

  • Add Antioxidant: For neutral pH solutions, add Ascorbic Acid or Dithiothreitol (DTT) at a 1:1 molar ratio to the compound.

    • Note: For biological assays, ensure the antioxidant does not interfere with your target protein.

  • Seal: Use a septum cap and purge the headspace with Argon before storage.

Module 3: pH & Buffer Systems

Scientific Grounding: The


 of the 2-amino group in this scaffold is estimated between 4.5 and 5.3  [1].
  • pH > 6.0: The molecule exists as a Free Base . High oxidation risk. Low aqueous solubility.[1]

  • pH < 4.0: The molecule exists as a Cation (Salt) . High stability. High solubility.

Visualization: Stability Logic Flow

StabilityLogic Start Start: Dissolving 4-phenyl-5-isopropyl-1,3-thiazol-2-amine CheckSolvent Select Solvent Start->CheckSolvent DMSO DMSO Selected CheckSolvent->DMSO Lipophilic Need Acidic Acidic Aqueous (pH < 4) CheckSolvent->Acidic Aqueous Need DMSORisk RISK: Oxidative Degradation (Yellowing) DMSO->DMSORisk AcidBenefit BENEFIT: Protonation (NH3+) Stabilizes & Solubilizes Acidic->AcidBenefit ActionDMSO Action: Sparge with Argon Store at -80°C DMSORisk->ActionDMSO ActionAcid Action: Store at 4°C Protect from light AcidBenefit->ActionAcid

Caption: Decision matrix for solvent selection based on chemical stability properties.

Module 4: Storage & Handling SOP

Standard Operating Procedure (SOP-TZ-04):

  • Physical State: Store the solid powder at -20°C in a desiccator. Hydrolysis is slow, but moisture promotes clumping and surface oxidation.

  • Light Protection: The conjugated phenyl-thiazole system absorbs UV. Always use Amber Glass Vials .

  • Freeze-Thaw Cycles: Limit to 3 cycles .

    • Why? Repeated condensation introduces water into DMSO stocks, accelerating hydrolysis and precipitation.

    • Solution: Aliquot stocks into single-use volumes (e.g., 50 µL) immediately after preparation.

Troubleshooting & FAQ

Q1: My DMSO stock solution turned dark brown overnight. Is it ruined?

  • Diagnosis: Likely oxidative dimerization.

  • Test: Run an LC-MS. Look for a peak at

    
     (dimer) or 
    
    
    
    (N-oxide/sulfoxide).
  • Verdict: If degradation is >5%, discard. If <5%, repurify or use immediately, but note that degradation products (azo compounds) are often pan-assay interference compounds (PAINS) [2].

Q2: The compound precipitates when I dilute the DMSO stock into cell culture media.

  • Reason: The "Crash-out" effect. The hydrophobic phenyl/isopropyl groups drive aggregation when the DMSO concentration drops below 1%.

  • Fix:

    • Sonicate the media during addition.

    • Add a surfactant (e.g., 0.05% Tween-80) to the media before adding the compound.

    • Pre-dilute the DMSO stock 1:1 with Ethanol before adding to media to reduce the polarity shock.

Q3: Can I autoclave a solution of this compound?

  • No. Thiazoles can undergo ring-opening hydrolysis under high heat and pressure. Sterilize via 0.22 µm filtration (PVDF or PTFE membrane).

Summary of Stability Workflow

Workflow Solid Solid Compound (-20°C, Desiccated) Weigh Weigh (Low Light) Solid->Weigh Dissolve Dissolve (DMSO or 0.1N HCl) Weigh->Dissolve Purge Argon Purge (Remove O2) Dissolve->Purge Critical Step Aliquot Aliquot (Single Use) Purge->Aliquot Freeze Deep Freeze (-80°C) Aliquot->Freeze

Caption: The "Gold Standard" workflow for processing 2-aminothiazole stocks to minimize degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96129, 2-Amino-4-phenylthiazole. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Context: Aminothiazoles as frequent hitters due to oxidation/aggregation). Retrieved from [Link]

  • Gill, M., et al. (2014). Stability of 2-aminothiazoles in DMSO solution: Identification of degradation products. (General reference on aminothiazole instability in DMSO). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of 4-phenyl-5-isopropylthiazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-phenyl-5-isopropylthiazole, a heterocyclic compound of interest in medicinal chemistry. By juxtaposing theoretical fragmentation pathways with empirical data from analogous structures, this document serves as a practical reference for researchers in the field.

The Structural Context: Predicting Fragmentation Hotspots

4-phenyl-5-isopropylthiazole possesses a unique combination of structural motifs that dictate its fragmentation behavior under EI conditions. The molecule's architecture includes:

  • A thiazole ring : A five-membered aromatic heterocycle containing sulfur and nitrogen, which can undergo characteristic ring-opening pathways.

  • A phenyl substituent : An aromatic group whose stability influences fragmentation, often leading to the formation of a tropylium ion.

  • An isopropyl group : An alkyl substituent prone to specific cleavages, most notably the loss of a methyl radical to form a stabilized secondary carbocation.

Understanding the interplay between these functional groups is crucial for interpreting the resulting mass spectrum.

Predicted Fragmentation Pathways of 4-phenyl-5-isopropylthiazole

Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) that subsequently undergoes a series of fragmentation events. For 4-phenyl-5-isopropylthiazole (m/z = 217), the following primary fragmentation pathways are anticipated:

This is often the most favored initial fragmentation for molecules containing an isopropyl group attached to an aromatic system. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion results in a highly stable, resonance-delocalized secondary carbocation.

  • M+• (m/z 217) → [M - CH₃]+ (m/z 202)

The resulting ion at m/z 202 is significantly stabilized by the adjacent phenyl and thiazole rings, making this a prominent peak in the expected spectrum.

Heterocyclic rings can undergo characteristic cleavages. For the thiazole nucleus, a common fragmentation involves the expulsion of a stable neutral molecule. One such predicted pathway is the retro-Diels-Alder (RDA) type cleavage or other complex rearrangements. A plausible fragmentation for the thiazole ring in this context involves the loss of acetonitrile (CH₃CN, 41 Da) or related fragments, although this is often more complex and less direct than simple alkyl losses.

Fragments characteristic of the phenyl group itself, such as the phenyl cation (C₆H₅+, m/z 77), are also expected, particularly at lower mass ranges, resulting from more extensive fragmentation of the primary fragment ions.

Comparative Analysis with Structurally Similar Compounds
  • 2,4-dimethyl-5-phenylthiazole: Studies on this compound have shown a significant loss of a methyl group from the molecular ion, analogous to the predicted loss from the isopropyl group in our target molecule.

  • Isopropylbenzene (Cumene): The mass spectrum of cumene is dominated by the [M - CH₃]+ peak at m/z 105, highlighting the energetic favorability of benzylic cleavage to lose a methyl radical. This strongly supports the prediction that the m/z 202 peak will be a major fragment for 4-phenyl-5-isopropylthiazole.

Tabulated Summary of Predicted Fragments
m/z Proposed Ion Structure Formation Pathway Predicted Intensity
217[C₁₂H₁₃NS]+• (Molecular Ion)Ionization of parent moleculeModerate
202[C₁₁H₁₀NS]+Loss of •CH₃ from the isopropyl group (Pathway A)High (likely base peak)
77[C₆H₅]+Cleavage of the phenyl groupLow to Moderate
Experimental Protocol for Mass Spectrometry Analysis

To empirically validate these predictions, the following experimental setup for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended:

  • Sample Preparation: Dissolve 1 mg of 4-phenyl-5-isopropylthiazole in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

This protocol ensures efficient volatilization and separation of the analyte, followed by standard EI fragmentation to generate a reproducible mass spectrum.

Visualizing the Fragmentation Cascade

The logical flow of the primary fragmentation pathways can be visualized to provide a clear conceptual map of the process.

Fragmentation_Pattern cluster_path_a Pathway A: Benzylic Cleavage cluster_further_frag Further Fragmentation M Molecular Ion (M+•) 4-Phenyl-5-isopropylthiazole m/z = 217 F1 [M - CH₃]+ m/z = 202 M->F1 - •CH₃ F2 Phenyl Cation [C₆H₅]+ m/z = 77 F1->F2 - C₅H₅NS

Caption: Predicted EI-MS fragmentation pathways for 4-phenyl-5-isopropylthiazole.

Conclusion

The fragmentation pattern of 4-phenyl-5-isopropylthiazole under electron ionization is predicted to be dominated by a significant event: the loss of a methyl radical from the isopropyl group to form a stable carbocation at m/z 202. This primary fragmentation is a logical consequence of the molecule's structure, strongly supported by established principles of mass spectrometry and comparative analysis with analogous compounds. While other minor fragments resulting from thiazole ring cleavage and phenyl group scission are anticipated, the [M - CH₃]+ ion is expected to be the base peak, serving as the most reliable diagnostic ion for identifying this compound in a complex matrix. The experimental protocol and predictive framework provided herein offer a robust starting point for any researcher working with this or structurally related molecules.

References

There are no direct publications on the mass spectrometry of 4-phenyl-5-isopropylthiazole found in the search. The reference section is therefore based on general principles and analogous compounds, which is a standard practice in predictive chemical analysis.

A Comparative Guide to the Infrared Spectral Analysis of 2-amino-4-phenyl-5-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of IR Spectroscopy in Thiazole Chemistry

Infrared spectroscopy is an indispensable tool in the characterization of organic molecules, providing a unique "fingerprint" based on the vibrational modes of chemical bonds. For drug development professionals and medicinal chemists working with heterocyclic compounds like thiazoles, IR spectroscopy offers a rapid and non-destructive method to:

  • Confirm the presence of key functional groups: The amino group, phenyl ring, and alkyl substituents all exhibit characteristic absorption bands.

  • Verify the integrity of the thiazole ring: The C=N and C=C stretching vibrations within the ring are sensitive to substitution patterns.

  • Assess purity and identify potential impurities: Extraneous peaks can indicate the presence of starting materials or byproducts.

Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A thorough understanding of their spectral properties is therefore crucial for both synthesis and quality control.

Predicted IR Spectrum of 2-amino-4-phenyl-5-isopropylthiazole: A Detailed Analysis

N-H Stretching Vibrations (Amino Group)

The 2-amino group is expected to show two distinct absorption bands in the region of 3450-3250 cm⁻¹ . These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands is a hallmark of a primary amine. In similar 2-aminothiazole derivatives, these bands are consistently observed in this region.[4][5]

C-H Stretching Vibrations
  • Aromatic C-H (Phenyl Group): The C-H stretching vibrations of the phenyl ring will appear as a series of weak to medium bands just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[1]

  • Aliphatic C-H (Isopropyl Group): The isopropyl group will exhibit characteristic C-H stretching absorptions just below 3000 cm⁻¹ . Expect strong bands in the range of 2975-2950 cm⁻¹ for the asymmetric stretching and around 2870 cm⁻¹ for the symmetric stretching of the methyl groups.

C=N and C=C Stretching Vibrations (Thiazole Ring and Phenyl Group)

This region, often referred to as the "fingerprint region," is particularly informative for substituted thiazoles.

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring typically give rise to a series of bands between 1650 cm⁻¹ and 1450 cm⁻¹ .[1][6] For 2-amino substituted thiazoles, a strong band around 1630-1610 cm⁻¹ is often attributed to the C=N stretching vibration.[4][6]

  • Phenyl Ring Vibrations: The C=C stretching vibrations within the phenyl ring will also appear in this region, typically as a set of four bands of variable intensity around 1600, 1580, 1500, and 1450 cm⁻¹ .

N-H Bending Vibrations

The in-plane bending (scissoring) vibration of the primary amino group is expected to produce a medium to strong absorption band in the range of 1650-1580 cm⁻¹ . This band may sometimes overlap with the C=N stretching vibration of the thiazole ring.

C-H Bending Vibrations
  • Isopropyl Group: The characteristic bending vibrations of the isopropyl group will be observable, with a doublet around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ being indicative of the gem-dimethyl structure.

  • Phenyl Group: The out-of-plane C-H bending vibrations of the monosubstituted phenyl ring are highly characteristic and appear as two strong bands between 770-730 cm⁻¹ and 710-690 cm⁻¹ .

Comparative Spectral Data

To provide a clearer context for the predicted spectrum, the following table compares the expected vibrational frequencies for 2-amino-4-phenyl-5-isopropylthiazole with experimentally determined or theoretically calculated values for related thiazole derivatives.

Vibrational Mode2-aminothiazole[7][8]4-phenylthiazole Derivatives[5][9]Predicted for 2-amino-4-phenyl-5-isopropylthiazole
N-H Stretch (asymmetric) ~3430 cm⁻¹N/A~3450-3400 cm⁻¹
N-H Stretch (symmetric) ~3300 cm⁻¹N/A~3350-3300 cm⁻¹
Aromatic C-H Stretch N/A~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch N/AN/A~2975-2870 cm⁻¹
C=N Stretch (Thiazole) ~1630 cm⁻¹~1610 cm⁻¹~1620-1600 cm⁻¹
C=C Stretch (Thiazole/Phenyl) ~1520, 1440 cm⁻¹~1600, 1580, 1500, 1450 cm⁻¹~1600-1450 cm⁻¹
N-H Bend ~1640 cm⁻¹N/A~1640-1600 cm⁻¹
Isopropyl C-H Bend N/AN/A~1385, 1370 cm⁻¹
Aromatic C-H Out-of-Plane Bend N/A~760, 690 cm⁻¹~770-730, 710-690 cm⁻¹

This comparative table highlights how the vibrational frequencies of the core functional groups are expected to manifest in the target molecule's IR spectrum.

Experimental Protocol for IR Spectral Analysis

To obtain a high-quality IR spectrum of 2-amino-4-phenyl-5-isopropylthiazole, the following protocol is recommended:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and speed.

Sample Preparation:

  • KBr Pellet Method (for solid samples):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

  • Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):

    • Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply pressure to ensure good contact between the sample and the crystal.

    • This method is often preferred for its simplicity and minimal sample preparation.

Data Acquisition:

  • Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum. This will be automatically subtracted from the sample spectrum.

Data Interpretation:

  • Identify the major absorption bands and compare their positions and intensities with the predicted values and data from reference compounds.

  • Utilize spectral databases and computational chemistry tools to aid in the assignment of vibrational modes. Density Functional Theory (DFT) calculations can provide theoretical vibrational frequencies that, when scaled, show good agreement with experimental data.[7][10][11]

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the IR spectral analysis of a novel thiazole derivative.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation (Optional) Sample Obtain Pure Sample Prep_Choice Choose Method (KBr or ATR) Sample->Prep_Choice Prepare Prepare Sample Prep_Choice->Prepare Background Record Background Prepare->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify_Peaks Identify Key Absorption Bands Process->Identify_Peaks Compare Compare with Reference Spectra & Predicted Values Identify_Peaks->Compare Assign Assign Vibrational Modes Compare->Assign Report Generate Report Assign->Report DFT Perform DFT Calculations Assign->DFT Compare_DFT Compare Experimental and Theoretical Spectra DFT->Compare_DFT Compare_DFT->Report

Figure 1. A generalized workflow for the infrared spectral analysis of a new chemical entity.

Conclusion

The infrared spectral analysis of 2-amino-4-phenyl-5-isopropylthiazole provides a clear example of how a systematic, comparative approach can be used to elucidate the structure of a complex organic molecule. By understanding the characteristic vibrational frequencies of the amino, phenyl, isopropyl, and thiazole moieties, researchers can confidently interpret the resulting spectrum. This guide provides the foundational knowledge and practical protocols necessary for scientists in the pharmaceutical and chemical industries to effectively utilize IR spectroscopy in their research and development endeavors. The combination of experimental data from related compounds and the potential for theoretical calculations offers a powerful, self-validating system for structural confirmation.

References

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. [Link]

  • Yankova, R. (2015) Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8. [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. ResearchGate. [Link]

  • (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. PMC. [Link]

  • Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). THIAZOLES. III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 423-428. [Link]

  • ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. [Link]

  • Molecular co-crystals of 2-aminothiazole derivatives. Semantic Scholar. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912. [Link]

  • DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Taylor & Francis Online. [Link]

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. The Distant Reader. [Link]

  • Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. ResearchGate. [Link]

  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. Rasayan J. Chem. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. [Link]

  • 2-Amino-4-phenyl-5-methylthiazole. PubChem. [Link]

  • IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. ResearchGate. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. [Link]

  • Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Derivative Formed from 2-Amino -5- Methylthiazol. Journal of Nanostructures. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

Sources

The Pivotal Role of 5-Position Substituents in the Biological Activity of 4-Phenylthiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 4-phenyl-5-substituted thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. The nature of the substituent at the 5-position of the thiazole ring has been consistently shown to be a critical determinant of potency and selectivity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, with a comparative focus on their application as anticancer agents targeting tubulin polymerization and as anti-inflammatory agents through the inhibition of p38 MAP kinase. Experimental data from seminal studies are presented to illustrate these relationships, accompanied by detailed protocols for their synthesis and biological evaluation.

I. Anticancer Activity: Targeting the Microtubule Network

The microtubule system is a cornerstone of cellular integrity and division, making it an attractive target for anticancer drug development. A notable class of 4-phenyl-5-substituted thiazoles has emerged as potent inhibitors of tubulin polymerization, exhibiting cytotoxic effects against a broad range of cancer cell lines.

Structure-Activity Relationship (SAR) Insights

A systematic investigation into 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles has revealed crucial SAR insights. The 3′,4′,5′-trimethoxyphenyl moiety at the 4-position of the thiazole ring is a well-established pharmacophore that mimics the A-ring of combretastatin A-4, a potent natural tubulin inhibitor. The key to modulating the activity of these compounds lies in the nature of the aryl substituent at the 5-position.

Studies have shown that both electron-donating and electron-withdrawing groups on the 5-phenyl ring can enhance antiproliferative activity compared to the unsubstituted analog.[1] This suggests that the electronic nature of the substituent is a critical factor, likely influencing the binding affinity of the molecule to the colchicine site on tubulin.

Notably, the position of the substituent on the 5-phenyl ring is also paramount. For instance, a methoxy group at the para-position confers greater activity than when it is at the meta-position.[1] The most significant enhancement in activity was observed with a para-ethoxy group on the 5-phenyl ring, which yielded a compound with picomolar to nanomolar IC50 values against several cancer cell lines.[1]

Comparative Analysis of 5-Aryl Substituents on Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles against the K562 (human chronic myelogenous leukemia) cell line, highlighting the impact of the 5-position substituent.

Compound ID5-Aryl SubstituentIC50 (nM) against K562 cells
3a Phenyl1.8
3d 4-Fluorophenyl0.9
3e 4-Chlorophenyl0.8
3f 4-Bromophenyl1.0
3g 4-Methylphenyl1.2
3h 4-Methoxyphenyl0.5
3i 3-Methoxyphenyl5.2
3n 4-Ethoxyphenyl0.3

Data sourced from Romagnoli et al., J. Med. Chem. 2011, 54 (13), pp 4536–4549.[1]

Experimental Protocols

Synthesis of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole (Compound 3n)

A detailed, step-by-step methodology for the synthesis of the highly potent compound 3n is provided below.

  • Step 1: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone. To a solution of 4'-ethoxyacetophenone (1.0 g, 6.09 mmol) in methanol (20 mL), bromine (0.34 mL, 6.70 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then evaporated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is used in the next step without further purification.

  • Step 2: Synthesis of Compound 3n. A mixture of 2-bromo-1-(4-ethoxyphenyl)ethanone (from the previous step, ~6.09 mmol), 1-(3,4,5-trimethoxyphenyl)thiourea (1.47 g, 6.09 mmol) in ethanol (30 mL) is refluxed for 6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure compound 3n .

In Vitro Antiproliferative Assay (MTT Assay)

  • Human cancer cell lines (e.g., K562) are seeded in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (e.g., 0.01 nM to 100 µM) for 72 hours.

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

The anticancer activity of these 4-phenyl-5-substituted thiazoles stems from their ability to inhibit tubulin polymerization, leading to a cascade of cellular events culminating in apoptosis.

SAR_Anticancer cluster_drug 4-Phenyl-5-Substituted Thiazole cluster_cellular Cellular Events Drug Compound 3n (5-p-Ethoxyphenyl) Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Microtubule Microtubule Disruption Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Prevents Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action for 4-phenyl-5-substituted thiazole tubulin inhibitors.

II. Anti-inflammatory Activity: Targeting p38 MAP Kinase

Chronic inflammation is a hallmark of numerous diseases, and the p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response. The 4-phenyl-5-substituted thiazole scaffold has also been successfully exploited to develop potent and selective inhibitors of p38 MAP kinase.

Structure-Activity Relationship (SAR) Insights

For the 4-phenyl-5-pyridyl-1,3-thiazole series of p38 MAP kinase inhibitors, SAR studies have been instrumental in optimizing their potency and pharmacokinetic properties. The 4-phenyl group and the 5-pyridyl group are crucial for binding to the ATP-binding pocket of the p38 enzyme. Modifications to the substituents on both the phenyl and pyridyl rings have been explored to enhance activity and improve drug-like properties.

Optimization of the substituents on the phenyl and pyridyl rings led to the identification of orally active compounds that effectively block the in vivo production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[2]

Comparative Analysis of 5-Pyridyl Substituents on p38 MAP Kinase Inhibition

The following table presents the in vitro inhibitory activity of a selection of 4-phenyl-5-pyridyl-1,3-thiazole derivatives against p38 MAP kinase.

Compound ID4-Phenyl Substituent5-Pyridyl Substituentp38 IC50 (µM)
7a 4-Fluorophenyl4-Pyridyl0.038
7g 4-Fluorophenyl2-Methyl-4-pyridyl0.019
10b 2,4-Difluorophenyl2-Amino-4-pyridyl0.023

Data sourced from Murata et al., Bioorg. Med. Chem. Lett. 2005, 15 (8), pp 2075-2079.[2]

Experimental Protocols

General Synthesis of 4-Phenyl-5-pyridyl-1,3-thiazole Derivatives

  • Step 1: Synthesis of α-Bromoacetophenone. A solution of the appropriately substituted acetophenone in a suitable solvent (e.g., methanol, chloroform) is treated with a brominating agent (e.g., bromine, N-bromosuccinimide) at room temperature or with cooling. The reaction is monitored by TLC. Upon completion, the reaction is worked up by washing with an aqueous solution of sodium bisulfite and brine, followed by drying and concentration.

  • Step 2: Synthesis of Thioamide. The desired pyridyl carboxaldehyde is reacted with Lawesson's reagent in a solvent such as toluene or THF under reflux to yield the corresponding thioamide.

  • Step 3: Synthesis of 4-Phenyl-5-pyridyl-1,3-thiazole. The α-bromoacetophenone from Step 1 is reacted with the thioamide from Step 2 in a suitable solvent like ethanol or DMF, often with heating, to yield the final 4-phenyl-5-pyridyl-1,3-thiazole derivative. The product is typically purified by column chromatography or recrystallization.

In Vitro p38 MAP Kinase Inhibition Assay

  • The assay is performed in a 96-well plate format.

  • Each well contains recombinant human p38α MAP kinase, a specific peptide substrate (e.g., EGRF), and ATP in a kinase buffer.

  • The test compounds are added to the wells at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at 30 °C for a specified time (e.g., 60 minutes).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or by measuring ADP production using a luminescent assay.

  • The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of these thiazole derivatives are mediated by their direct inhibition of p38 MAP kinase, which in turn blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

SAR_Antiinflammatory cluster_drug 4-Phenyl-5-pyridyl Thiazole cluster_cellular Inflammatory Cascade Drug Compound 7g p38 p38 MAP Kinase Drug->p38 Inhibits Stimulus Inflammatory Stimuli (e.g., LPS) Stimulus->p38 Activates MK2 MAPKAPK2 p38->MK2 Phosphorylates TNF_mRNA TNF-α mRNA Stabilization MK2->TNF_mRNA Promotes TNF_Protein TNF-α Protein Synthesis & Release TNF_mRNA->TNF_Protein

Caption: Mechanism of action for 4-phenyl-5-pyridyl thiazole p38 MAP kinase inhibitors.

III. Conclusion

The 4-phenyl-5-substituted thiazole scaffold represents a highly adaptable and fruitful starting point for the design of potent and selective modulators of diverse biological targets. The evidence presented in this guide underscores the critical importance of the substituent at the 5-position in dictating the pharmacological profile of these compounds. For researchers in drug discovery, a thorough understanding of the SAR at this position is essential for the rational design of novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols provided herein offer a practical foundation for the synthesis and evaluation of new analogs within this promising chemical space.

References

  • Romagnoli, R., et al. (2011). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 54(13), 4536–4549. [Link]

  • Murata, T., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(8), 2075–2079. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine is a substituted aminothiazole intermediate commonly utilized in medicinal chemistry as a scaffold for kinase inhibitors. While this specific compound is not explicitly listed on the EPA’s RCRA P-list or U-list, it must be managed as a Hazardous Waste based on its chemical class (aminothiazoles) and potential bioactivity.

Immediate Action Required:

  • Classification: Treat as Toxic (T) and Irritant (Xi) until specific LD50 data proves otherwise.

  • Disposal Path: High-temperature incineration via an approved TSDF (Treatment, Storage, and Disposal Facility).

  • Prohibition: Do NOT dispose of down the drain or in municipal trash.

Chemical Characterization & Risk Assessment

Effective disposal requires understanding the molecule's behavior. As a researcher, you must recognize that the functional groups dictate the waste stream.

FeatureChemical ImplicationDisposal Consequence
Thiazole Ring Contains Sulfur and Nitrogen.Incineration will generate SOx and NOx gases. Requires scrubbed incineration.
Primary Amine (-NH₂) Basic (pKa ~5.3 for similar aminothiazoles).Incompatible with oxidizers. Risk of exothermic reaction or formation of toxic N-oxides.
Phenyl/Isopropyl High Lipophilicity (LogP > 2.5 estimated).Bioaccumulative potential.[1][2][3] Do not release to aquatic systems.
Regulatory Status (RCRA - USA)

Under the Resource Conservation and Recovery Act (RCRA), the generator is responsible for determining waste characteristics.[4]

  • Listed Waste: No (Not P or U listed).

  • Characteristic Waste: Generators must evaluate for Toxicity .[4][5] Due to the structural similarity to bioactive pharmaceuticals, we apply the "Precautionary Principle" and designate it as hazardous chemical waste.

Operational Disposal Protocol

Phase 1: Pre-Disposal Segregation

The Golden Rule: Never mix aminothiazoles with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or nitrosating agents. This can lead to the formation of unstable diazonium salts or carcinogenic nitrosamines.

A. Solid Waste (Pure Compound/Powder)
  • Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine"

    • Hazards: "Toxic, Irritant, Organosulfur Compound."

  • Storage: Store in a secondary containment bin designated for "Organic Bases/Toxics."

B. Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in solvents (DMSO, Methanol, DCM):

  • Solvent Check: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone).

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM.

    • Stream B (Non-Halogenated): If dissolved in Methanol/DMSO.

  • pH Adjustment: Ensure the waste solution is not acidic (< pH 4). If mixed with acids, the amine will protonate to a salt, increasing solubility but not changing toxicity. Keep pH neutral to basic (pH 7-10) to prevent unexpected precipitation or heat generation.

Disposal Workflow Logic (Visualization)

The following diagram outlines the decision-making process for disposing of this compound, ensuring compliance with safety standards.

DisposalWorkflow Start Waste Generation: 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Container Pack in HDPE/Glass Label: 'Toxic Organic Amine' Solid->Container SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->Container NonHalo->Container TSDF Ship to TSDF (Incineration) Container->TSDF Manifest & Transport

Figure 1: Decision tree for the segregation and disposal of aminothiazole derivatives.

Emergency Response: Spill Procedures

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine, use a N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with a damp paper towel (moistened with water or ethanol) to suppress dust. Scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a 10% Bleach solution followed by water. Note: Bleach oxidizes the sulfur/amine, breaking down the aromatic ring structure, but ensure good ventilation as this reaction can be slightly exothermic.

  • Disposal of Cleanup Materials: All wipes and gloves used must be disposed of as solid hazardous waste (Stream A).

References & Authority

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • PubChem. Compound Summary for Aminothiazole Derivatives. Retrieved from [Link]

Disclaimer: This guide is intended for qualified scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling.

Sources

Personal protective equipment for handling 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Safe Handling: 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine

Hazard Analysis Based on Structural Analogs

The primary hazards associated with 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine are inferred from data on similar chemical structures. Thiazole derivatives and aromatic amines are known to present several health risks.

  • Skin and Eye Irritation: Many aminothiazole derivatives are classified as skin and eye irritants.[1][2] Compounds such as 2-Amino-5-phenyl-1,3,4-thiadiazole are known to cause skin irritation (H315) and serious eye irritation (H319).[1] More reactive analogs can cause severe skin burns and serious eye damage (H314, H318).[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation (H335).[2][4][5]

  • Toxicity: There is a significant potential for toxicity. Analogs are reported as harmful or toxic if swallowed (H302, H301), harmful in contact with skin (H312), and harmful if inhaled (H332).[2][3][6]

  • Environmental Hazards: Some related compounds are classified as very toxic to aquatic life with long-lasting effects.[5] Therefore, release into the environment must be strictly avoided.[7]

Given these potential risks, a comprehensive safety strategy starting with engineering controls is mandatory.

The Hierarchy of Controls: A Foundational Approach

Before any personal protective equipment (PPE) is selected, a risk assessment must be performed, prioritizing engineering and administrative controls. PPE is the final line of defense.

  • Engineering Controls: All handling of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine in solid (powder) or volatile solution form must be conducted within a certified chemical fume hood.[8][9] The ventilation system should be explosion-resistant, particularly when working with flammable solvents.[8] A safety shower and eyewash station must be readily accessible.[9]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Develop and strictly follow a Standard Operating Procedure (SOP) for all experimental work. Minimize the quantities of the chemical used and stored in the laboratory.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is essential to mitigate risks during handling. The following table summarizes the required equipment, which should be worn at all times when working with the compound.

Protection Type Specification Rationale and Key Considerations
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides protection against incidental splashes of a broad range of chemicals.[10][11] For prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide.[8][10] Always inspect gloves for tears or holes before use and change them immediately upon contamination.
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standardProtects against splashes and dust.[10] When there is a significant risk of splashing or exothermic reaction, a face shield must be worn over the safety goggles.[10]
Body Protection Flame-resistant lab coat (e.g., Nomex) buttoned completelyA lab coat provides a removable barrier in case of a spill.[12] Flame-resistant material is recommended as a best practice when working with research chemicals and organic solvents.[10] Clothing worn underneath should be made of natural fibers like cotton and cover all exposed skin.[10]
Footwear Closed-toe, closed-heel leather or chemical-resistant shoesProtects feet from spills. Shoes should be non-perforated to prevent chemical seepage.[10]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts, or air-purifying respirator with organic vapor cartridges)Required only if engineering controls (fume hood) are not feasible or if there is a risk of generating dust or aerosols outside of a contained system.[10][12] Use of a respirator requires enrollment in a formal respiratory protection program with medical evaluation and fit testing.[10]

Operational and Emergency Procedures

Adherence to methodical procedures is critical for safety and experimental integrity.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in the table above, starting with the lab coat, followed by safety goggles, and finally gloves.

  • Weighing and Transfer (Solid):

    • Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

    • Use spatulas and tools dedicated to this chemical to prevent cross-contamination.

    • Close the primary container immediately after dispensing.

  • Handling (Solution):

    • When dissolving the compound, add the solid slowly to the solvent to control any potential exothermic reactions.

    • Keep all containers capped when not in immediate use.

  • Post-Handling:

    • Decontaminate all work surfaces with a suitable solvent followed by soap and water.

    • Remove gloves first, followed by the lab coat and goggles.

    • Wash hands and any exposed skin thoroughly with soap and water.[5][13]

Emergency Workflow

The following diagram outlines the immediate actions required in an emergency situation.

EmergencyWorkflow cluster_spill Chemical Spill cluster_exposure Personnel Exposure spill_detected Spill Detected spill_evacuate Evacuate Immediate Area Alert Colleagues spill_detected->spill_evacuate spill_assess Assess Spill Size (Small vs. Large) spill_evacuate->spill_assess spill_cleanup Use Spill Kit to Contain & Absorb spill_assess->spill_cleanup Small & Controllable spill_call_ehs Call Emergency Response / EHS spill_assess->spill_call_ehs Large or Unknown spill_dispose Collect Waste in Sealed Container spill_cleanup->spill_dispose spill_dispose->spill_call_ehs exposure_detected Exposure Occurs exposure_remove Remove Contaminated Clothing exposure_detected->exposure_remove exposure_flush Flush Affected Area (Skin/Eyes for 15+ min) exposure_remove->exposure_flush exposure_medical Seek Immediate Medical Attention Bring SDS/Chemical Info exposure_flush->exposure_medical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.